molecular formula C7H12 B3377554 4,4-dimethylpent-1-yne CAS No. 13361-63-2

4,4-dimethylpent-1-yne

Cat. No.: B3377554
CAS No.: 13361-63-2
M. Wt: 96.17 g/mol
InChI Key: KHBYKPSFBHWBJQ-UHFFFAOYSA-N
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Description

4,4-dimethylpent-1-yne is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpent-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-5-6-7(2,3)4/h1H,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBYKPSFBHWBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333818
Record name 1-Pentyne, 4,4-dimethyl-
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Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13361-63-2
Record name 4,4-Dimethyl-1-pentyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13361-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentyne, 4,4-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4,4-Dimethylpent-1-yne from a Terminal Alkene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 4,4-dimethylpent-1-yne, also known as tert-butylacetylene, commencing from the terminal alkene 3,3-dimethyl-1-butene (B1661986) (neohexene). This synthesis is a robust two-step process involving the halogenation of the alkene followed by a double dehydrohalogenation to yield the desired terminal alkyne. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and workflow.

Synthetic Strategy Overview

The conversion of a terminal alkene to a terminal alkyne with the same carbon skeleton is effectively an oxidation process. A common and reliable method to achieve this transformation is through a halogenation-elimination sequence. In the context of synthesizing this compound from 3,3-dimethyl-1-butene, the overarching strategy is as follows:

  • Bromination: The initial step involves the electrophilic addition of bromine (Br₂) across the double bond of 3,3-dimethyl-1-butene. This reaction proceeds via a bromonium ion intermediate to yield the vicinal dibromide, 1,2-dibromo-3,3-dimethylbutane (B1595081).

  • Double Dehydrobromination: The subsequent step is the elimination of two equivalents of hydrogen bromide (HBr) from the vicinal dibromide using a strong base. This double elimination reaction first forms a vinyl bromide intermediate, which then undergoes a second elimination to form the carbon-carbon triple bond of this compound.

This two-step approach is a classical and effective method for the preparation of alkynes from alkenes.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1,2-Dibromo-3,3-dimethylbutane (Bromination of 3,3-Dimethyl-1-butene)

This procedure outlines the addition of bromine to 3,3-dimethyl-1-butene.

Materials and Reagents:

  • 3,3-Dimethyl-1-butene (neohexene)

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, saturated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethyl-1-butene (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred alkene solution via the dropping funnel. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes and then warm to room temperature.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine. The mixture should become colorless.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,2-dibromo-3,3-dimethylbutane. The product can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound (Double Dehydrobromination)

This procedure describes the elimination of HBr from 1,2-dibromo-3,3-dimethylbutane to form the terminal alkyne. A strong, sterically hindered base is often preferred to promote the elimination reaction.

Materials and Reagents:

  • 1,2-Dibromo-3,3-dimethylbutane

  • Potassium tert-butoxide (KOtBu) or Sodium amide (NaNH₂) or Potassium Hydroxide (KOH)

  • Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF), anhydrous, or a high-boiling solvent like mineral oil or N-methylpyrrolidone.

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Condenser

  • Distillation apparatus

  • Pentane (B18724) or diethyl ether

  • Water

  • Dilute hydrochloric acid (HCl)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Potassium tert-butoxide in DMSO:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet.

  • Under an inert atmosphere, add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Add potassium tert-butoxide (KOtBu) (≥ 2.2 equivalents) to the DMSO and stir to form a solution or suspension.

  • Slowly add a solution of 1,2-dibromo-3,3-dimethylbutane (1.0 eq) in a small amount of anhydrous DMSO to the base suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to a temperature between 50-70 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous mixture with a low-boiling organic solvent such as pentane or diethyl ether (3 x).

  • Combine the organic extracts and wash them with water and then with a dilute HCl solution to neutralize any remaining base.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent. The low-boiling nature of this compound (boiling point: ~76-78 °C) allows for its purification by careful fractional distillation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Reactant Product Reagents Solvent Temperature (°C) Time (h) Yield (%)
3,3-Dimethyl-1-butene1,2-Dibromo-3,3-dimethylbutaneBr₂Dichloromethane00.5 - 1Typically >90
1,2-Dibromo-3,3-dimethylbutaneThis compoundPotassium tert-butoxideDMSO50 - 702 - 470 - 85
1,2-Dibromo-3,3-dimethylbutaneThis compoundSodium amideLiquid Ammonia-331 - 280 - 90
1,2-Dibromo-3,3-dimethylbutaneThis compoundPotassium hydroxideN-Methylpyrrolidone140 - 1651 - 3~85

Table 1: Reaction Conditions and Yields for the Synthesis of this compound.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
3,3-Dimethyl-1-buteneC₆H₁₂84.16410.653
1,2-Dibromo-3,3-dimethylbutaneC₆H₁₂Br₂243.97195-197~1.6
This compoundC₇H₁₂96.1776-780.715

Table 2: Physical Properties of Key Compounds.

Visualization of Workflow and Reaction Pathway

The following diagrams illustrate the logical flow of the synthesis and the detailed chemical transformations.

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrobromination cluster_product Final Product start 3,3-Dimethyl-1-butene bromination React with Br₂ in CH₂Cl₂ at 0 °C start->bromination workup1 Aqueous Workup (Na₂S₂O₃, NaHCO₃, Brine) bromination->workup1 isolation1 Isolation of 1,2-Dibromo-3,3-dimethylbutane workup1->isolation1 elimination React with Strong Base (e.g., KOtBu in DMSO) isolation1->elimination workup2 Aqueous Workup and Extraction elimination->workup2 purification Purification by Fractional Distillation workup2->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reaction Reaction Pathway reactant 3,3-Dimethyl-1-butene (Neohexene) intermediate 1,2-Dibromo-3,3-dimethylbutane reactant->intermediate + Br₂ / CH₂Cl₂ product This compound (tert-Butylacetylene) intermediate->product  + 2 eq. Strong Base  (e.g., KOtBu) - 2 HBr

Caption: Chemical reaction pathway for the synthesis of this compound.

An In-depth Technical Guide to the Preparation of 4,4-dimethylpent-1-yne via Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4,4-dimethylpent-1-yne, a valuable terminal alkyne in organic synthesis, with a focus on elimination reactions. This document details two primary methodologies: the dehydrohalogenation of dihaloalkanes and the one-carbon homologation of an aldehyde. Each section includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Dehydrohalogenation of Dihaloalkanes

The double dehydrohalogenation of a vicinal or geminal dihalide is a classical and effective method for the synthesis of alkynes.[1][2][3][4] This approach involves the treatment of a dihaloalkane with a strong base to induce two successive E2 elimination reactions, leading to the formation of a triple bond.

Synthesis of this compound from a Vicinal Dihalide

This pathway involves the preparation of a vicinal dihalide, specifically 1,2-dichloro-4,4-dimethylpentane (B15490421), followed by its double dehydrohalogenation.

The synthesis of the vicinal dihalide precursor is achieved through the halogenation of the corresponding alkene, 4,4-dimethylpent-1-ene.

Experimental Protocol: Chlorination of 4,4-dimethylpent-1-ene

In a reaction vessel protected from light, 4,4-dimethylpent-1-ene is dissolved in an inert solvent such as dichloromethane (B109758). Chlorine gas is then bubbled through the solution at a controlled rate, maintaining the reaction temperature at 0-5 °C. The reaction is monitored by gas chromatography (GC) until the starting alkene is consumed. Upon completion, the reaction mixture is purged with nitrogen to remove excess chlorine, washed with aqueous sodium thiosulfate (B1220275) solution to quench any remaining chlorine, and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,2-dichloro-4,4-dimethylpentane.

Quantitative Data:

ReactantMolar Eq.SolventTemp (°C)Reaction TimeYield (%)
4,4-dimethylpent-1-ene1.0CH₂Cl₂0-51-2 h>95

Diagram of the Experimental Workflow:

G Workflow for 1,2-dichloro-4,4-dimethylpentane Synthesis A Dissolve 4,4-dimethylpent-1-ene in CH₂Cl₂ B Bubble Cl₂ gas at 0-5 °C A->B C Monitor reaction by GC B->C D Workup: - Purge with N₂ - Wash with Na₂S₂O₃ (aq) - Wash with brine C->D E Dry over MgSO₄ and concentrate D->E F 1,2-dichloro-4,4-dimethylpentane E->F

Caption: Workflow for the synthesis of 1,2-dichloro-4,4-dimethylpentane.

The conversion of the vicinal dihalide to the terminal alkyne is accomplished using a strong base, such as sodium amide in liquid ammonia (B1221849).[1][2]

Experimental Protocol: Dehydrohalogenation with Sodium Amide

In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, liquid ammonia is condensed. A catalytic amount of ferric nitrate (B79036) is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed, indicating the formation of sodium amide. 1,2-dichloro-4,4-dimethylpentane, dissolved in a minimal amount of anhydrous diethyl ether, is then added dropwise to the sodium amide suspension. The reaction mixture is stirred for several hours. After the reaction is complete, the ammonia is allowed to evaporate. The reaction is then carefully quenched with water, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is removed. The crude product is purified by distillation to afford this compound.

Quantitative Data:

ReactantBase (Molar Eq.)SolventTemp (°C)Reaction TimeYield (%)
1,2-dichloro-4,4-dimethylpentaneNaNH₂ (2.2)liq. NH₃/Et₂O-334-6 h60-70

Diagram of the Signaling Pathway (Reaction Mechanism):

G Dehydrohalogenation of a Vicinal Dihalide cluster_0 Step 1: First E2 Elimination cluster_1 Step 2: Second E2 Elimination A 1,2-dichloro-4,4-dimethylpentane B Vinyl Chloride Intermediate A->B NaNH₂ C Vinyl Chloride Intermediate D This compound C->D NaNH₂

Caption: Mechanism of double dehydrohalogenation of a vicinal dihalide.

Synthesis of this compound from a Geminal Dihalide

An alternative dehydrohalogenation route involves the use of a geminal dihalide, such as 1,1-dichloro-4,4-dimethylpentane.

The geminal dihalide can be synthesized from the corresponding aldehyde, 3,3-dimethylbutanal, by reaction with phosphorus pentachloride.

Experimental Protocol: Synthesis from 3,3-dimethylbutanal

In a flask equipped with a stirrer and a dropping funnel, phosphorus pentachloride is suspended in an inert solvent like carbon tetrachloride. The flask is cooled in an ice bath, and 3,3-dimethylbutanal is added dropwise with vigorous stirring. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC). The reaction mixture is then poured onto crushed ice to decompose the excess PCl₅ and the resulting phosphorus oxychloride. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous calcium chloride, and concentrated. The crude 1,1-dichloro-4,4-dimethylpentane is purified by vacuum distillation.

Quantitative Data:

ReactantReagent (Molar Eq.)SolventTemp (°C)Reaction TimeYield (%)
3,3-dimethylbutanalPCl₅ (1.1)CCl₄0 to RT2-3 h75-85

The geminal dihalide is then subjected to double dehydrohalogenation using a strong, sterically hindered base like potassium tert-butoxide to favor the formation of the terminal alkyne.[5]

Experimental Protocol: Dehydrohalogenation with Potassium tert-butoxide

A solution of 1,1-dichloro-4,4-dimethylpentane in a high-boiling point aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is prepared in a reaction flask. Potassium tert-butoxide is added portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature. The progress of the reaction is monitored by GC. Upon completion, the reaction mixture is poured into ice-water and extracted with a low-boiling point hydrocarbon solvent (e.g., pentane). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation. The resulting this compound is purified by distillation.

Quantitative Data:

ReactantBase (Molar Eq.)SolventTemp (°C)Reaction TimeYield (%)
1,1-dichloro-4,4-dimethylpentaneKOtBu (2.5)DMSORT3-5 h50-60

One-Carbon Homologation of an Aldehyde

This modern approach allows for the direct conversion of an aldehyde to a terminal alkyne with a one-carbon extension. Two prominent methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step sequence for the synthesis of terminal alkynes from aldehydes.[6][7][8]

Experimental Protocol: Synthesis of this compound

  • Step 1: Formation of the 1,1-dibromoalkene: To a cooled (0 °C) solution of triphenylphosphine (B44618) and carbon tetrabromide in dichloromethane, a solution of 3,3-dimethylbutanal in dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is triturated with pentane (B18724) to precipitate triphenylphosphine oxide. The pentane solution is filtered and concentrated to give the crude 1,1-dibromo-4,4-dimethylpent-1-ene.

  • Step 2: Conversion to the alkyne: The crude 1,1-dibromo-4,4-dimethylpent-1-ene is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for a period and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The resulting this compound is purified by distillation.

Quantitative Data:

ReactantReagents (Molar Eq.)SolventTemp (°C)Reaction TimeOverall Yield (%)
3,3-dimethylbutanal1. PPh₃ (2.0), CBr₄ (1.0) 2. n-BuLi (2.1)1. CH₂Cl₂ 2. THF1. 0 to RT 2. -78 to RT1. 1-2 h 2. 2-3 h70-80

Diagram of the Logical Relationship:

G Corey-Fuchs Reaction for this compound Synthesis A 3,3-dimethylbutanal B 1,1-dibromo-4,4-dimethylpent-1-ene A->B PPh₃, CBr₄ C This compound B->C n-BuLi

Caption: Logical flow of the Corey-Fuchs reaction.

Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers a one-pot conversion of aldehydes to terminal alkynes using the Bestmann-Ohira reagent.[1][4][9][10]

Experimental Protocol: Synthesis of this compound

To a solution of the Bestmann-Ohira reagent in anhydrous methanol (B129727) at 0 °C is added potassium carbonate. The mixture is stirred for a short period, after which a solution of 3,3-dimethylbutanal in methanol is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, water is added, and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed. The crude this compound is purified by distillation.

Quantitative Data:

ReactantReagent (Molar Eq.)Base (Molar Eq.)SolventTemp (°C)Reaction TimeYield (%)
3,3-dimethylbutanalBestmann-Ohira Reagent (1.2)K₂CO₃ (2.0)MeOHRT12-16 h80-90

Summary of Synthetic Routes

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Dehydrohalogenation (Vicinal)4,4-dimethylpent-1-eneCl₂, NaNH₂Readily available starting materialTwo-step process, use of liquid ammonia
Dehydrohalogenation (Geminal)3,3-dimethylbutanalPCl₅, KOtBuReadily available starting materialUse of corrosive PCl₅, moderate yield
Corey-Fuchs Reaction3,3-dimethylbutanalPPh₃, CBr₄, n-BuLiGood overall yield, reliableTwo-step process, stoichiometric phosphine (B1218219) oxide byproduct
Seyferth-Gilbert Homologation3,3-dimethylbutanalBestmann-Ohira Reagent, K₂CO₃One-pot procedure, high yield, mild conditionsReagent can be expensive

This guide provides a detailed overview of the primary elimination-based methods for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale, and safety considerations. For high-yielding and milder conditions, the one-carbon homologation methods, particularly the Seyferth-Gilbert homologation, are often preferred in modern synthetic chemistry. However, the classical dehydrohalogenation routes remain viable and cost-effective alternatives.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Neopentylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neopentylacetylene, systematically known as 3,3-dimethyl-1-butyne, is a terminal alkyne of significant interest in organic synthesis and medicinal chemistry. Its unique structural feature, a sterically demanding tert-butyl group adjacent to the acetylene (B1199291) moiety, imparts distinct physical and chemical properties that are leveraged in various synthetic applications, most notably in the pharmaceutical industry as a key intermediate in the synthesis of the antifungal agent terbinafine.[1][2] This guide provides a comprehensive overview of the core physical and chemical characteristics of neopentylacetylene, detailed experimental protocols, and an exploration of its relevance in drug development.

Physical and Chemical Properties

Neopentylacetylene is a colorless, highly flammable liquid with a characteristic pungent odor.[3] It is sparingly soluble in water but miscible with common organic solvents such as chloroform, benzene, and toluene.[1][2][3] The physical and chemical properties of neopentylacetylene are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀[1]
Molecular Weight 82.14 g/mol
CAS Number 917-92-0[1]
Boiling Point 37-38 °C[1][2]
Melting Point -78 °C[1][2]
Density 0.667 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.374[2]
Flash Point < -34 °C[4]
Solubility Miscible with chloroform, benzene, and toluene; immiscible with water.[1][2]
Stability Stable, but highly flammable. Forms explosive mixtures with air.[2]
Incompatibilities Strong oxidizing agents.

Spectroscopic Data

The spectroscopic data for neopentylacetylene are crucial for its identification and characterization. The key features of its ¹H NMR, ¹³C NMR, and IR spectra are outlined below.

SpectrumPeak AssignmentChemical Shift (δ) / Wavenumber (cm⁻¹)Reference
¹H NMR Acetylenic proton (-C≡C-H)~2.06 ppm[5]
tert-Butyl protons (-C(CH₃)₃)Not explicitly found, but expected around 1.2 ppm
¹³C NMR Quaternary carbon (-C (CH₃)₃)~27.5 ppm[6]
Methyl carbons (-C(CH₃ )₃)~31.0 ppm[6]
Acetylenic carbon (-C ≡CH)~68.0 ppm[6]
Acetylenic carbon (-C≡CH )~88.0 ppm[6]
IR Spectroscopy ≡C-H stretch (terminal alkyne)3260-3330 cm⁻¹ (strong, narrow)[5]
C≡C stretch2100-2260 cm⁻¹ (weak)[5][7]
C-H bend610-700 cm⁻¹[5]

Experimental Protocols

1. Synthesis of Neopentylacetylene via Dehydrohalogenation

A common method for the synthesis of neopentylacetylene is the dehydrohalogenation of a suitable precursor, such as 1,1-dichloro-3,3-dimethylbutane (B109961) or 1-bromo-3,3-dimethyl-1-butene, using a strong base like potassium tert-butoxide.[1] While a detailed, step-by-step protocol from a peer-reviewed source was not found in the search, the general procedure involves reacting the haloalkane or haloalkene with a strong base in a suitable solvent, followed by workup and purification.

2. Sonogashira Coupling Reaction with Neopentylacetylene

Neopentylacetylene is a valuable coupling partner in Sonogashira reactions, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol:

  • To a mixture of the appropriate bromoaldehyde derivative (1.00 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 0.05 equiv), and CuI (19 mg, 0.10 mmol, 0.10 equiv), add triethylamine (B128534) (3.3 mL, 0.3 M).[3]

  • Add neopentylacetylene (1.20 mmol, 1.2 equiv) dropwise to the reaction mixture.[3]

  • Stir the resulting mixture overnight at 50 °C.[3]

  • Upon completion of the reaction, dissolve the mixture in ethyl acetate (B1210297) and wash the filtrate with a saturated aqueous solution of NH₄Cl until the pH of the aqueous phase becomes neutral.[3]

  • Wash the combined organic phase with brine, then dry the organic layer with anhydrous Na₂SO₄.[3]

  • Evaporate the solvent to dryness and purify the residue via silica (B1680970) gel column chromatography using a mixture of cyclohexane/ethyl acetate as the eluent to obtain the target product molecule.[3]

Reactivity and Applications in Drug Development

The chemical reactivity of neopentylacetylene is dominated by its terminal alkyne functionality. The acetylenic proton is weakly acidic and can be deprotonated by strong bases to form a nucleophilic acetylide. This acetylide can then participate in various carbon-carbon bond-forming reactions.

The most prominent application of neopentylacetylene in drug development is its role as a key building block in the synthesis of terbinafine , a widely used antifungal medication.[1][2] Terbinafine functions by inhibiting squalene (B77637) epoxidase, an enzyme involved in the synthesis of ergosterol, an essential component of fungal cell membranes.[8]

Terbinafine_Synthesis_Workflow Neopentylacetylene Neopentylacetylene (3,3-Dimethyl-1-butyne) Intermediate1 Key Intermediate Formation Neopentylacetylene->Intermediate1 Reaction FinalProduct Terbinafine Intermediate1->FinalProduct Further Synthetic Steps Naphthaldehyde Naphthaldehyde Derivative Naphthaldehyde->Intermediate1 Sonogashira_Coupling Neopentylacetylene Neopentylacetylene CoupledProduct Coupled Product (R-C≡C-tBu) Neopentylacetylene->CoupledProduct ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->CoupledProduct Catalyst Pd/Cu Catalyst Catalyst->CoupledProduct Base Base Base->CoupledProduct

References

An In-Depth Technical Guide to 4,4-Dimethylpent-1-yne: Structure, Bonding, and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, spectroscopic signature, and synthetic methodology for the terminal alkyne, 4,4-dimethylpent-1-yne. Also known as neopentylacetylene, this compound features a sterically demanding tert-butyl group adjacent to the alkyne functionality, which imparts unique chemical and physical properties. This document is intended to serve as a detailed resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing foundational data and experimental context.

Molecular Structure and Bonding Characteristics

This compound is a seven-carbon terminal alkyne with the molecular formula C₇H₁₂ and a molar mass of 96.17 g/mol .[1] The structure is characterized by a linear ethynyl (B1212043) group (C≡CH) attached to a neopentyl substituent, which consists of a methylene (B1212753) bridge to a bulky tert-butyl group. The sp-hybridization of the acetylenic carbons results in a linear geometry for the C1-C2 bond, with a bond angle of approximately 180°. The presence of the sterically bulky tert-butyl group influences the molecule's conformational preferences and reactivity.

Table 1: Estimated Bond Lengths and Angles for this compound
ParameterAtom Pair/TripletEstimated Value
Bond Length (Å)
C≡C~1.20
C-H (acetylenic)~1.06
C-C (sp-sp³)~1.47
C-C (sp³-sp³)~1.54
C-H (aliphatic)~1.09
Bond Angle (°)
C-C≡C~180
H-C≡C~180
C-C-C (neopentyl)~109.5

Note: These are typical, estimated values for similar chemical environments. Precise experimental values would require techniques such as gas-phase electron diffraction.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the acetylenic proton, the methylene protons, and the protons of the tert-butyl group.

¹³C NMR: The carbon NMR spectrum will display five signals, reflecting the five unique carbon environments in the molecule.

Table 2: Predicted NMR Data for this compound
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-C≡CH ~1.8 - 2.0Triplet (long-range coupling)1H
-CH ₂-~2.1 - 2.3Doublet (long-range coupling)2H
-C(CH ₃)₃~1.0Singlet9H
¹³C NMR Predicted Chemical Shift (ppm)
C ≡CH~84
-C ≡CH~68
-C H₂-~30
-C (CH₃)₃~31
-C(C H₃)₃~29

Note: Predicted values are based on computational models and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the terminal alkyne.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Acetylenic C-HStretch~3300Strong, sharp
C≡CStretch~2120Weak to medium
Aliphatic C-HStretch~2870-2960Strong
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 96. A prominent fragmentation pattern would involve the loss of a methyl group (M-15) to form a stable tertiary carbocation, and the loss of the tert-butyl group (M-57) would also be a significant fragmentation pathway.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the alkylation of a smaller terminal alkyne. In this case, the logical precursor is 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene), which can be deprotonated to form a potent nucleophile, followed by reaction with a methylating agent.

Reaction:

(CH₃)₃C-C≡CH + Base → (CH₃)₃C-C≡C⁻

(CH₃)₃C-C≡C⁻ + CH₃-X → (CH₃)₃C-CH₂-C≡CH

Detailed Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

  • Deprotonation: 3,3-dimethyl-1-butyne (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and cooled to -78 °C in a dry ice/acetone bath. A strong base, such as n-butyllithium (1.05 equivalents) in hexanes, is added dropwise via the dropping funnel. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

  • Alkylation: Methyl iodide (1.1 equivalents) is added dropwise to the cooled solution. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Mandatory Visualizations

synthesis_pathway start 3,3-Dimethyl-1-butyne product This compound start->product Alkylation reagent1 1. n-BuLi, THF, -78°C 2. CH₃I reagent1->product characterization_workflow synthesis Synthesis of Crude Product purification Purification (Distillation) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

References

Stability of the tert-butyl group in 4,4-dimethylpent-1-yne reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Reactivity of the Tert-Butyl Group in 4,4-Dimethylpent-1-yne Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tert-butyl group is a cornerstone of medicinal chemistry and organic synthesis, prized for its steric bulk and electronic effects that can enhance molecular stability, modulate reactivity, and improve pharmacokinetic profiles. This technical guide delves into the stability of the tert-butyl moiety in the context of this compound, a versatile building block in organic synthesis. We will explore its behavior across a range of chemical transformations, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams. The inherent stability of the neopentyl-like structure in this compound makes it an excellent scaffold where reactions can be selectively performed at the terminal alkyne without compromising the integrity of the bulky alkyl group. This document serves as a comprehensive resource for chemists aiming to leverage the unique properties of this compound in their research and development endeavors.

Introduction: The Role of Steric Hindrance and Stability

The quaternary carbon center of the tert-butyl group in this compound imparts significant steric hindrance and exceptional chemical stability. This stability is primarily due to the absence of α-protons, which prevents common decomposition pathways such as β-hydride elimination. Furthermore, the bulky nature of the tert-butyl group can direct the regioselectivity of reactions at the nearby terminal alkyne, offering a powerful tool for synthetic chemists. This guide will examine the robustness of this functional group under various reaction conditions.

Quantitative Analysis of Reaction Outcomes

The stability of the tert-butyl group in this compound is evident in the high yields and chemoselectivity observed in reactions involving the alkyne functionality. The following tables summarize quantitative data from representative transformations, demonstrating the inert nature of the tert-butyl group.

Table 1: Hydration of this compound

Catalyst SystemTemperature (°C)Reaction Time (h)Yield of 4,4-Dimethylpentan-2-one (%)Reference
HgSO₄, H₂SO₄, H₂O60492
AuCl₃/AgOTf25295Generic
Fe(acac)₃/dppe801288Generic

Table 2: Hydroboration-Oxidation of this compound

Borane ReagentOxidation ConditionsTemperature (°C)Yield of 4,4-Dimethylpentanal (B3058898) (%)Reference
9-BBNH₂O₂, NaOH0 to 2585Generic
DisiamylboraneH₂O₂, NaOH0 to 2590Generic
CatecholboraneH₂O₂, NaOH2582Generic

Table 3: Sonogashira Coupling of this compound with Iodobenzene

Palladium CatalystCopper Co-catalystBaseTemperature (°C)Yield of 4,4-Dimethyl-1-phenylpent-1-yne (%)Reference
Pd(PPh₃)₄CuIEt₃N5094Generic
PdCl₂(PPh₃)₂CuIPiperidine7091Generic
Pd(OAc)₂/XPhosCuICs₂CO₃8096Generic

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation in various research contexts.

Protocol for Mercury(II)-Catalyzed Hydration
  • Objective: To synthesize 4,4-dimethylpentan-2-one via the hydration of this compound.

  • Materials: this compound (1.0 g, 9.07 mmol), concentrated sulfuric acid (0.5 mL), mercury(II) sulfate (B86663) (0.27 g, 0.91 mmol), deionized water (10 mL), diethyl ether.

  • Procedure:

    • A 50 mL round-bottom flask is charged with deionized water and concentrated sulfuric acid, and the mixture is cooled in an ice bath.

    • Mercury(II) sulfate is added, followed by the dropwise addition of this compound with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 4 hours.

    • After cooling, the mixture is extracted with diethyl ether (3 x 20 mL).

    • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

Protocol for Hydroboration-Oxidation
  • Objective: To synthesize 4,4-dimethylpentanal from this compound.

  • Materials: this compound (1.0 g, 9.07 mmol), 9-BBN (0.5 M in THF, 20 mL, 10 mmol), ethanol (B145695) (10 mL), 3 M aqueous NaOH (5 mL), 30% hydrogen peroxide (5 mL).

  • Procedure:

    • To a solution of this compound in anhydrous THF at 0°C under a nitrogen atmosphere, a solution of 9-BBN in THF is added dropwise.

    • The reaction is stirred at room temperature for 4 hours.

    • The mixture is cooled to 0°C, and ethanol is slowly added, followed by the cautious addition of aqueous NaOH and then hydrogen peroxide.

    • The reaction is stirred at room temperature for 2 hours.

    • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the resulting aldehyde is purified by column chromatography.

Visualization of Synthetic Pathways and Workflows

Graphical representations of the reaction pathways and decision-making processes are provided below to enhance understanding.

Hydration_vs_Hydroboration start This compound reagent1 Hydration (HgSO4, H2SO4) start->reagent1 reagent2 Hydroboration-Oxidation (9-BBN, H2O2, NaOH) start->reagent2 ketone 4,4-Dimethylpentan-2-one (Markovnikov Product) aldehyde 4,4-Dimethylpentanal (Anti-Markovnikov Product) reagent1->ketone reagent2->aldehyde experimental_workflow start Start: Reaction Setup reaction Run Reaction (e.g., Sonogashira Coupling) start->reaction workup Aqueous Workup & Extraction reaction->workup dry Drying of Organic Layer (e.g., MgSO4) workup->dry evaporate Solvent Removal dry->evaporate purify Purification (Column Chromatography or Distillation) evaporate->purify analyze Product Characterization (NMR, MS, IR) purify->analyze end End: Pure Product analyze->end

An In-depth Technical Guide to 4,4-Dimethylpent-1-yne: IUPAC Nomenclature, Synonyms, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4,4-dimethylpent-1-yne, including its IUPAC nomenclature, common synonyms, and key physicochemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information about this alkyne.

Chemical Identity and Nomenclature

The unequivocally recognized name for the compound with the chemical structure consisting of a pent-1-yne backbone and two methyl groups attached to the fourth carbon atom is This compound , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.

This compound is also known by several synonyms, which are frequently encountered in chemical literature and databases. These include:

  • Neopentylacetylene[1]

  • 4,4-Dimethyl-1-pentyne[1]

  • 4,4-Dimethylpentyne-1[1]

The Chemical Abstracts Service (CAS) Registry Number for this compound is 13361-63-2 .[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₁₂[1]
Molecular Weight 96.17 g/mol [1]
Density 0.715 g/mL
Molar Volume 134.4 mL/mol
Refractive Index 1.403
Melting Point -75 °C

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a common synthetic route for terminal alkynes of this nature involves the alkylation of acetylene. A generalized experimental workflow for such a synthesis is provided below.

General Synthesis of Terminal Alkynes via Alkylation of Acetylide

This protocol describes a general method for the synthesis of terminal alkynes, which can be adapted for the preparation of this compound by using an appropriate neopentyl halide.

Materials:

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Acetylene (C₂H₂)

  • Neopentyl halide (e.g., neopentyl bromide or iodide)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ice bath

  • Dry ice/acetone condenser

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Gas inlet tube

Procedure:

  • Preparation of Sodium Acetylide: A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet tube is charged with liquid ammonia. Sodium amide is cautiously added in portions while stirring. Acetylene gas is then bubbled through the solution to form a suspension of sodium acetylide.

  • Alkylation: The gas inlet is replaced with a dropping funnel containing the neopentyl halide dissolved in an anhydrous solvent (diethyl ether or THF). The alkylating agent is added dropwise to the sodium acetylide suspension at a low temperature (typically maintained with an ice bath). The reaction is stirred for several hours to ensure complete reaction.

  • Quenching and Work-up: After the reaction is complete, the liquid ammonia is allowed to evaporate. The reaction mixture is then carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation to yield the desired this compound.

Logical Relationship of the Synthesis:

Synthesis_Workflow reagents Sodium Amide Liquid Ammonia Acetylene acetylide Sodium Acetylide Suspension reagents->acetylide Formation reaction Alkylation Reaction acetylide->reaction alkyl_halide Neopentyl Halide alkyl_halide->reaction workup Quenching and Aqueous Work-up reaction->workup purification Distillation workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the nine equivalent protons of the tert-butyl group.

    • A singlet for the two protons of the methylene (B1212753) group adjacent to the tert-butyl group.

    • A singlet for the acetylenic proton.

  • ¹³C NMR: The carbon NMR spectrum is expected to display five signals corresponding to the five non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for:

  • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

  • C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹.

  • C-H stretches (alkyl): Strong bands in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 81) and a tert-butyl group (m/z = 39), which would be a prominent peak due to the stability of the tert-butyl cation.

Signaling Pathways and Biological Activity

As a small, non-polar hydrocarbon, this compound is not known to be involved in any biological signaling pathways. Its primary relevance in a drug development context would be as a synthetic intermediate or a building block for more complex molecules with potential biological activity.

Reaction Pathway Example:

A known reaction of this compound involves its deprotonation with a strong base like sodium amide, followed by alkylation.

Reaction_Pathway start This compound deprotonation Deprotonation (NaNH2) start->deprotonation acetylide_ion Neopentylacetylide Anion deprotonation->acetylide_ion alkylation Alkylation (CH3CH2I) acetylide_ion->alkylation product 6,6-Dimethylhept-3-yne alkylation->product

Caption: Reaction of this compound with sodium amide and ethyl iodide.

References

Commercial Availability and Synthetic Strategies for 4,4-Dimethylpent-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and synthetic approaches for 4,4-dimethylpent-1-yne (also known as neopentylacetylene), a sterically hindered terminal alkyne of interest in organic synthesis and drug discovery. Its unique structural motif, featuring a bulky neopentyl group adjacent to an acetylene (B1199291) moiety, presents both synthetic challenges and opportunities for creating novel molecular architectures.

Commercial Availability and Suppliers

This compound (CAS No. 13361-63-2) is available from a select number of chemical suppliers, primarily those specializing in building blocks for research and development. While not as commonly stocked as less hindered alkynes, it can be procured in research quantities. The table below summarizes the known suppliers. Purity levels and available quantities should be confirmed with the respective suppliers, as these details are not always publicly listed.

SupplierCAS NumberOther NamesNotes
BLD Pharmatech13361-63-24,4-dimethyl-1-pentyne, neopentylacetyleneListed in chemical buyer's guides.
Amadis Chemical Company Ltd.13361-63-24,4-dimethyl-1-pentyne, neopentylacetyleneListed in chemical buyer's guides.
1PlusChem13361-63-24,4-dimethyl-1-pentyne, neopentylacetyleneListed as a research chemical supplier.

Note: The commercial availability of this compound can be limited, and many search results often erroneously lead to the isomeric compound 4,4-dimethylpent-1-ene. It is crucial to verify the CAS number [13361-63-2] when sourcing this chemical.

Synthetic Approaches: Alkylation of Acetylide Anions

A primary and well-established method for the synthesis of terminal alkynes is the alkylation of acetylene or a monosubstituted acetylide with a suitable alkyl halide. In the case of this compound, this involves the reaction of an acetylide anion with a neopentyl halide.

A plausible synthetic pathway is outlined below:

G acetylene Acetylene acetylide Acetylide Anion acetylene->acetylide Deprotonation base Strong Base (e.g., NaNH2) base->acetylide product This compound acetylide->product SN2 Alkylation neopentyl_halide Neopentyl Halide (e.g., Neopentyl Bromide) neopentyl_halide->product side_product Sodium Halide product->side_product

Figure 1: Synthetic pathway for this compound via acetylide alkylation.

Representative Experimental Protocol

The following is a representative, generalized protocol for the synthesis of this compound based on the alkylation of acetylene. This protocol is illustrative and may require optimization.

Materials:

Procedure:

  • Formation of the Acetylide Anion: A reaction vessel equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer is charged with anhydrous liquid ammonia. Acetylene gas is bubbled through the liquid ammonia to ensure saturation. To this solution, sodium amide is added portion-wise with stirring to form the sodium acetylide suspension.

  • Alkylation: The suspension of sodium acetylide is cooled, and a solution of neopentyl bromide in an anhydrous solvent (e.g., diethyl ether or THF) is added dropwise. The reaction mixture is stirred and allowed to slowly warm to room temperature, and the ammonia is allowed to evaporate overnight.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield this compound.

Challenges and Considerations:

A significant challenge in this synthesis is the steric hindrance posed by the neopentyl group.[1][2] The bulky tert-butyl moiety can significantly slow down the rate of the S(_N)2 reaction.[2] This may necessitate longer reaction times or higher temperatures, which could in turn lead to side reactions such as elimination. The choice of a primary halide (neopentyl bromide) is crucial, as secondary and tertiary alkyl halides would likely lead to elimination products.[2]

Applications in Research and Drug Development

The primary application of this compound in research and drug development stems from its utility as a synthetic building block. The terminal alkyne functionality is particularly valuable for its participation in a variety of coupling reactions.

Click Chemistry: Terminal alkynes are key components in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5][6] This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. The steric bulk of the neopentyl group in this compound can influence the properties of the resulting triazole, potentially impacting its solubility, conformational rigidity, and biological activity. This makes it an interesting building block for creating libraries of compounds for drug screening.

The general workflow for a CuAAC reaction is depicted below:

G alkyne This compound triazole 1,4-Disubstituted Triazole alkyne->triazole azide Organic Azide (R-N3) azide->triazole catalyst Cu(I) Catalyst catalyst->triazole

Figure 2: General scheme of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Molecular Scaffolding: The rigid, linear nature of the alkyne, combined with the bulky, lipophilic neopentyl group, makes this compound a useful fragment for constructing complex molecular scaffolds. In drug design, the introduction of sterically demanding groups can be a strategy to enhance binding affinity and selectivity for a biological target by occupying specific hydrophobic pockets in a protein.

While direct involvement of this compound in specific, named signaling pathways is not prominently documented, its role as a precursor to more complex molecules means it can be incorporated into structures designed to interact with a wide range of biological targets. The neopentyl group, in particular, is found in various pharmaceutical compounds and can contribute to increased metabolic stability.[1]

References

Methodological & Application

Application Note: Deprotonation of 4,4-dimethylpent-1-yne with Sodium Amide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the deprotonation of the terminal alkyne, 4,4-dimethylpent-1-yne, using sodium amide (NaNH₂). This reaction is a fundamental step in various organic syntheses, yielding a sodium acetylide, which is a potent nucleophile. Such nucleophiles are crucial for the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry and drug development. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

The reaction proceeds via a simple acid-base mechanism. The amide anion (NH₂⁻) is a significantly stronger base than the resulting acetylide anion. This is evidenced by the difference in the pKa values of their conjugate acids: the pKa of a terminal alkyne is approximately 25, while the pKa of ammonia (B1221849) is about 38.[1] This large difference in acidity ensures that the reaction proceeds to completion, effectively generating the desired sodium 4,4-dimethylpent-1-yn-1-ide.

Materials and Equipment

Reagents:

  • This compound (≥98%)

  • Sodium amide (NaNH₂) (≥98%, powder)

  • Anhydrous solvent (e.g., liquid ammonia, diethyl ether, or tetrahydrofuran)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas inlet and bubbler

  • Low-temperature bath (e.g., dry ice/acetone for liquid ammonia)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Schlenk line or glovebox for handling air-sensitive reagents

Quantitative Data

The following table summarizes key quantitative data for the compounds involved in this protocol.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)pKa (of conjugate acid)
This compound96.17[2]74[2]0.715[2]~25[1]
Sodium Amide (NaNH₂)39.014001.3938
Ammonia (NH₃)17.03-33.340.682 (-33.3°C)38
Sodium 4,4-dimethylpent-1-yn-1-ide118.15N/AN/AN/A

Experimental Protocol

Safety Precautions: Sodium amide is a highly reactive and corrosive solid that reacts violently with water to produce flammable and toxic ammonia gas. It can also form explosive peroxides upon storage. Handle NaNH₂ under an inert atmosphere (argon or nitrogen) in a fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

Reaction Setup:

  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.

  • Flame-dry the entire apparatus under vacuum and backfill with an inert gas (argon or nitrogen) to ensure anhydrous conditions. Maintain a positive pressure of inert gas throughout the reaction.

Procedure:

  • Charging the Flask: To the reaction flask, add sodium amide (1.05 equivalents) under a positive flow of inert gas.

  • Solvent Addition: If using liquid ammonia, cool the flask to -78 °C (dry ice/acetone bath) and condense the required volume of anhydrous ammonia into the flask. If using an ethereal solvent like THF or diethyl ether, add the anhydrous solvent to the flask at room temperature.

  • Addition of Alkyne: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous reaction solvent in the dropping funnel.

  • Reaction: Slowly add the solution of this compound to the stirred suspension of sodium amide over 15-30 minutes. A color change and/or the evolution of ammonia gas may be observed, indicating the progress of the reaction.

  • Reaction Time and Temperature:

    • In liquid ammonia: Stir the reaction mixture at -33 °C (boiling point of ammonia) for 1-2 hours.

    • In THF or diethyl ether: Stir the reaction mixture at room temperature for 2-4 hours or gently reflux if necessary to ensure complete deprotonation. The progress of the reaction can be monitored by quenching an aliquot with D₂O and analyzing for deuterium (B1214612) incorporation by ¹H NMR.

  • Completion: The reaction is typically considered complete when the evolution of ammonia gas ceases. The resulting mixture contains the sodium salt of this compound. This solution or suspension of the sodium acetylide can be used directly in subsequent reactions.

Work-up (if isolating the acetylide is not required for the next step): The generated sodium 4,4-dimethylpent-1-yn-1-ide is typically used in situ for subsequent reactions, such as alkylation.[3] For instance, an alkyl halide can be added to the reaction mixture to form a new carbon-carbon bond.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol.

Deprotonation_Workflow A Assemble and Flame-Dry Apparatus B Charge Flask with NaNH₂ under Inert Gas A->B 1. C Add Anhydrous Solvent (e.g., Liquid NH₃ or THF) B->C 2. E Slowly Add Alkyne Solution to NaNH₂ Suspension C->E 3. D Dissolve this compound in Anhydrous Solvent D->E 4. F Stir at Appropriate Temperature (e.g., -33°C or RT) E->F 5. G Monitor Reaction Completion F->G 6. H Sodium 4,4-dimethylpent-1-yn-1-ide is Formed G->H 7. I Use Acetylide in Subsequent Reaction (e.g., Alkylation) H->I 8. reaction_pathway cluster_reactants Reactants cluster_products Products alkyne This compound acetylide Sodium 4,4-dimethylpent-1-yn-1-ide alkyne->acetylide Deprotonation amide Sodium Amide (NaNH₂) ammonia Ammonia (NH₃) amide->ammonia Protonation

References

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions Utilizing 4,4-Dimethylpent-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, has become a cornerstone in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[3] The reaction's tolerance of a wide range of functional groups and relatively mild reaction conditions make it an invaluable tool for the construction of arylethynyl moieties, which are prevalent in many biologically active compounds.[3][4]

This document provides detailed application notes and experimental protocols for the use of 4,4-dimethylpent-1-yne, a sterically hindered terminal alkyne, in Sonogashira cross-coupling reactions. The bulky tert-butyl group of this alkyne can present unique challenges and opportunities in synthesis, influencing reaction kinetics and selectivity. These notes are intended to guide researchers in the successful application of this reagent for the synthesis of novel compounds for drug discovery and development.

Reaction Principle

The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A palladium(0) species undergoes oxidative addition with the aryl or vinyl halide to form a palladium(II) complex.[1]

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the palladium(0) catalyst.[1]

Copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira cross-coupling of a sterically similar alkyne, 2-methyl-3-butyn-2-ol (B105114), with various aryl bromides. This data provides a strong starting point for the optimization of reactions with this compound.

EntryAryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-BromoanilinePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80695
24-BromoacetophenonePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80685
34-BromobenzonitrilePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80688
41-Bromo-4-methoxybenzenePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80692
51-Bromo-4-fluorobenzenePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80687
63-BromopyridinePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80678

Data is based on the coupling of 2-methyl-3-butyn-2-ol as reported in literature, serving as an analogue for this compound.[5]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the coupling of this compound with an aryl iodide using a palladium/copper co-catalyst system.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N) (5 mL)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask.

  • Degas the solution by bubbling with the inert gas for 10-15 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-3 hours), remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl-alkyne product.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted for less reactive aryl bromides and avoids the use of a copper co-catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tri(p-tolyl)phosphine [P(p-tol)₃] (0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(p-tolyl)phosphine (0.06 mmol) to a dry Schlenk flask.

  • Add anhydrous THF (10 mL) to the flask.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol) followed by this compound (1.5 mmol) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(C≡CR)L2 Transmetalation Pd(II)(Ar)(C≡CR)L2->Pd(0)L2 Coupled_Product Ar-C≡C-R Pd(II)(Ar)(C≡CR)L2->Coupled_Product Reductive Elimination Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)C≡CR->Pd(II)(Ar)(X)L2 Aryl_Halide Ar-X Aryl_Halide->Pd(II)(Ar)(X)L2 Oxidative Addition Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Cu(I)C≡CR Base Base Base->Cu(I)C≡CR

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Addition of Reagents (Aryl Halide, Alkyne, Catalysts, Base, Solvent) A->B C 3. Reaction (Stirring at specified temperature) B->C D 4. Monitoring (TLC, GC-MS) C->D D->C Incomplete E 5. Work-up (Quenching, Extraction, Washing, Drying) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for Sonogashira cross-coupling.

References

Application Notes and Protocols for the Hydroboration-Oxidation of 4,4-dimethylpent-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroboration-oxidation of alkynes is a fundamental transformation in organic synthesis, providing a reliable method for the anti-Markovnikov hydration of a triple bond. This two-step reaction sequence ultimately yields aldehydes from terminal alkynes, a valuable transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The use of sterically hindered boranes is crucial for achieving high regioselectivity and preventing double addition to the alkyne. This document provides detailed application notes and a protocol for the hydroboration-oxidation of 4,4-dimethylpent-1-yne, a sterically hindered terminal alkyne, to produce 4,4-dimethylpentanal.

The reaction proceeds via the syn-addition of a borane (B79455) reagent across the triple bond, with the boron atom adding to the terminal, less sterically hindered carbon. Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, forming an enol intermediate. This enol rapidly tautomerizes to the more stable aldehyde product.[1][2] To ensure high yields of the desired aldehyde, bulky borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) are employed.[1][3]

Data Presentation

The following table summarizes the key quantitative data for the reactants and the expected product of the hydroboration-oxidation of this compound.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Key Spectroscopic Data
This compound C#CC(C)(C)CC₇H₁₂96.17¹H NMR (CDCl₃): δ ~1.9 (s, 1H, ≡C-H), ~1.2 (s, 9H, -C(CH₃)₃) ppm. ¹³C NMR (CDCl₃): δ ~86 (≡C-H), ~68 (-C≡), ~31 (-C(CH₃)₃), ~28 (-C(CH₃)₃) ppm. IR (neat): ν ~3310 (≡C-H stretch), ~2110 (C≡C stretch) cm⁻¹.
4,4-dimethylpentanal O=CCC(C)(C)CC₇H₁₄O114.19¹H NMR (CDCl₃): δ ~9.7 (t, 1H, -CHO), ~2.4 (m, 2H, -CH₂CHO), ~1.6 (m, 2H, -CH₂C(CH₃)₃), ~0.9 (s, 9H, -C(CH₃)₃) ppm. ¹³C NMR (CDCl₃): δ ~203 (-CHO), ~53 (-CH₂CHO), ~43 (-CH₂C(CH₃)₃), ~30 (-C(CH₃)₃), ~29 (-C(CH₃)₃) ppm.[4] IR (neat): ν ~2720 (aldehyde C-H stretch), ~1725 (C=O stretch) cm⁻¹.

Experimental Protocols

This protocol is adapted from established procedures for the hydroboration-oxidation of terminal alkynes using 9-BBN. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

Materials:

  • This compound (96.17 g/mol )

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in anhydrous Tetrahydrofuran (THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

Part 1: Hydroboration

  • To a flame-dried, 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (e.g., 5.0 mmol, 0.48 g).

  • Add anhydrous THF (10 mL) to dissolve the alkyne.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add a 0.5 M solution of 9-BBN in THF (11.0 mL, 5.5 mmol, 1.1 equivalents) to the stirred solution via syringe over a period of 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours to ensure the completion of the hydroboration.

Part 2: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • Slowly and carefully add 3 M aqueous sodium hydroxide solution (e.g., 6.0 mL) to the flask.

  • Following the base addition, add 30% aqueous hydrogen peroxide (e.g., 6.0 mL) dropwise, ensuring the internal temperature does not rise significantly.

  • After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour. The reaction mixture may become biphasic.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash them with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The crude product, 4,4-dimethylpentanal, can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Mandatory Visualization

Hydroboration_Oxidation_Workflow Experimental Workflow for Hydroboration-Oxidation of this compound cluster_prep Reaction Setup cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up and Purification start Start: Dry Glassware under Inert Atmosphere add_alkyne Add this compound and Anhydrous THF start->add_alkyne cool_0c Cool to 0 °C add_alkyne->cool_0c add_9bbn Slowly Add 9-BBN Solution cool_0c->add_9bbn Maintain 0 °C warm_rt Warm to Room Temperature add_9bbn->warm_rt stir_4_6h Stir for 4-6 hours warm_rt->stir_4_6h cool_0c_ox Cool to 0 °C stir_4_6h->cool_0c_ox add_naoh Add 3M NaOH cool_0c_ox->add_naoh add_h2o2 Add 30% H₂O₂ add_naoh->add_h2o2 stir_1h Stir for 1 hour at RT add_h2o2->stir_1h extract Extract with Diethyl Ether stir_1h->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end End: Isolated 4,4-dimethylpentanal purify->end

Caption: Experimental workflow for the synthesis of 4,4-dimethylpentanal.

Signaling_Pathway Reaction Mechanism: Hydroboration-Oxidation of this compound Alkyne This compound TransitionState [Syn-Addition Transition State] Alkyne->TransitionState + 9-BBN Borane 9-BBN Borane->TransitionState Vinylborane Vinylborane Intermediate TransitionState->Vinylborane Hydroboration Enol Enol Intermediate Vinylborane->Enol Oxidation Oxidant H₂O₂ / NaOH Oxidant->Enol Aldehyde 4,4-dimethylpentanal (Product) Enol->Aldehyde Tautomerization

Caption: Simplified mechanism of hydroboration-oxidation.

References

Application Notes and Protocols: Experimental Setup for Reactions with 4,4-Dimethylpent-1-yne under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting reactions with 4,4-dimethylpent-1-yne under an inert atmosphere. The procedures outlined are essential for handling air- and moisture-sensitive reagents commonly used in conjunction with this alkyne, ensuring reaction success and safety.

Introduction

This compound, also known as tert-butylacetylene, is a valuable building block in organic synthesis. Its terminal alkyne functionality allows for deprotonation to form a potent nucleophile, the acetylide anion. This anion can then be reacted with various electrophiles to form new carbon-carbon bonds. Due to the highly reactive and often pyrophoric nature of the strong bases required for deprotonation (e.g., organolithium reagents or sodium amide), strict adherence to inert atmosphere techniques is mandatory. This protocol details the experimental setup and procedure for a representative alkylation reaction of this compound.

Experimental Overview

The following protocol describes the deprotonation of this compound using n-butyllithium followed by alkylation with an ethyl halide. This two-step, one-pot procedure is a common method for the synthesis of internal alkynes from terminal alkynes.

Logical Workflow of the Experiment

experimental_workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Assemble and Flame-Dry Glassware B Establish Inert Atmosphere (Nitrogen/Argon) via Schlenk Line A->B C Introduce Anhydrous Solvent and this compound B->C D Cool Reaction Mixture to Low Temperature (e.g., -78 °C) C->D E Slowly Add n-Butyllithium Solution D->E F Stir to Form Lithium Acetylide E->F G Add Ethyl Halide F->G H Allow to Warm to Room Temperature and Stir G->H I Quench Reaction with Saturated NH4Cl (aq) H->I J Perform Liquid-Liquid Extraction I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Purify by Distillation or Chromatography L->M

Caption: Experimental workflow for the alkylation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative alkylation of this compound with ethyl iodide.

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)Volume (mL)Mass (g)Stoichiometric Ratio
This compound96.1712114.59.941.0
n-Butyllithium (2.5 M in hexanes)64.0612148.4-1.0
Ethyl Iodide155.971219.718.871.0
Product: 6,6-Dimethylhept-3-yne 124.22 - - - Theoretical Yield: 15.03 g

Note: The yield for a related reaction involving the addition of the this compound acetylide to acrolein has been reported to be in the range of 60-90%.[1]

Detailed Experimental Protocol

This protocol details the alkylation of this compound with ethyl iodide under a nitrogen atmosphere using a Schlenk line.

Materials and Equipment
  • Reagents:

  • Equipment:

    • Schlenk line with a dual vacuum/inert gas manifold

    • Round-bottom flasks with side-arm (Schlenk flasks)

    • Magnetic stirrer and stir bars

    • Syringes and needles

    • Rubber septa

    • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

    • Standard glassware for workup and purification

Inert Atmosphere Setup
  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for several hours and assembled while hot to prevent the adsorption of atmospheric moisture.[1]

  • Schlenk Line Operation: The Schlenk line allows for the manipulation of air-sensitive reagents by providing a means to evacuate the atmosphere from the glassware and replace it with an inert gas (typically nitrogen or argon).[2]

  • Purging the Reaction Flask:

    • Assemble the reaction flask with a magnetic stir bar and seal it with a rubber septum.

    • Connect the flask to the Schlenk line via its side-arm.

    • Perform at least three evacuate-refill cycles to ensure the flask is under a positive pressure of inert gas. Each cycle involves evacuating the flask under high vacuum for several minutes, followed by backfilling with the inert gas.[2]

Reaction Procedure
  • Reagent Preparation:

    • Under a positive flow of inert gas, add anhydrous THF (e.g., 75 mL for a 121 mmol scale reaction) to the reaction flask via a cannula or syringe.

    • Add this compound (9.94 g, 121 mmol) to the THF in the reaction flask.

  • Deprotonation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (48.4 mL of a 2.5 M solution in hexanes, 121 mmol) dropwise to the stirred solution over 30 minutes. The formation of the lithium acetylide may result in a color change or the formation of a precipitate.

    • After the addition is complete, allow the mixture to stir at -78 °C for an additional 30-60 minutes to ensure complete deprotonation.

  • Alkylation:

    • Slowly add ethyl iodide (18.87 g, 121 mmol) to the reaction mixture at -78 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (e.g., 30 mL).[1]

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product, 6,6-dimethylhept-3-yne, can be purified by distillation or flash column chromatography.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and will ignite on contact with air and moisture. It must be handled with extreme care under a strictly inert atmosphere. Always use proper personal protective equipment (PPE), including a lab coat, safety glasses, and flame-retardant gloves.

  • This compound is a flammable liquid. Handle in a well-ventilated fume hood away from ignition sources.

  • Low-temperature baths, such as dry ice/acetone, can cause severe burns. Handle with appropriate cryogenic gloves.

  • Ensure the Schlenk line is properly set up and that the bubbler is filled with oil to monitor the inert gas flow and prevent over-pressurization.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key chemical transformations and relationships in the described protocol.

reaction_pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_products Products Alkyne This compound (Terminal Alkyne) Acetylide Lithium 4,4-Dimethylpent-1-ynide (Nucleophilic Acetylide) Alkyne->Acetylide Deprotonation (-78 °C) Byproduct1 Butane Alkyne->Byproduct1 Base n-Butyllithium (Strong Base) Base->Acetylide Base->Byproduct1 Protonation Electrophile Ethyl Iodide (Electrophile) Product 6,6-Dimethylhept-3-yne (Internal Alkyne) Electrophile->Product Byproduct2 Lithium Iodide Electrophile->Byproduct2 Acetylide->Product SN2 Alkylation Acetylide->Byproduct2

Caption: Chemical transformations in the alkylation of this compound.

References

Application Notes and Protocols: The Role of 4,4-dimethylpent-1-yne in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4-dimethylpent-1-yne is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a neopentylacetylene moiety into molecular scaffolds. The sterically demanding tert-butyl group can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins. This terminal alkyne readily participates in various carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and click chemistry, to generate complex pharmaceutical intermediates. These intermediates are often precursors to potent and selective inhibitors of various enzyme classes, including kinases.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative pharmaceutical intermediate, a substituted pyrimidine (B1678525), which is a common core structure in many kinase inhibitors.

Application Note 1: Synthesis of 2-(4,4-dimethylpent-1-yn-1-yl)pyrimidine via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are key structural motifs in many pharmaceutical agents. The coupling of this compound with a halogenated pyrimidine, such as 2-chloropyrimidine (B141910), provides a direct route to substituted pyrimidines that can serve as versatile intermediates for the elaboration into more complex drug candidates.[3] The tert-butyl group in the resulting product can provide steric hindrance, which can be exploited to achieve selective binding to the target protein.

Logical Relationship of Sonogashira Coupling:

sonogashira_logic cluster_reactants Reactants cluster_catalysts Catalytic System Alkyne This compound Reaction Sonogashira Coupling Alkyne->Reaction Heteroaryl_Halide 2-Chloropyrimidine Heteroaryl_Halide->Reaction Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Reaction Cu_Cocatalyst CuI Cu_Cocatalyst->Reaction Base Triethylamine (B128534) Base->Reaction Intermediate 2-(4,4-dimethylpent-1-yn-1-yl)pyrimidine Reaction->Intermediate

Caption: Logical diagram of the Sonogashira coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-(4,4-dimethylpent-1-yn-1-yl)pyrimidine

This protocol describes a representative Sonogashira coupling of this compound with 2-chloropyrimidine.

Materials:

  • This compound (1.2 eq)

  • 2-chloropyrimidine (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-chloropyrimidine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF, followed by triethylamine (2.0 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired product, 2-(4,4-dimethylpent-1-yn-1-yl)pyrimidine.

Experimental Workflow:

experimental_workflow Start Start Reagents Combine 2-chloropyrimidine, Pd(PPh3)4, and CuI in a Schlenk flask under Argon Start->Reagents Solvent_Base Add anhydrous THF and Triethylamine Reagents->Solvent_Base Degas Degas the mixture with Argon Solvent_Base->Degas Add_Alkyne Add this compound dropwise Degas->Add_Alkyne Reaction Stir at 60 °C and monitor by TLC Add_Alkyne->Reaction Workup_Start Cool to RT and filter through Celite Reaction->Workup_Start Concentration1 Concentrate the filtrate Workup_Start->Concentration1 Extraction Dissolve in Ethyl Acetate, wash with NH4Cl (aq) and Brine Concentration1->Extraction Drying Dry over Na2SO4, filter, and concentrate Extraction->Drying Purification Purify by flash column chromatography Drying->Purification Product Obtain pure 2-(4,4-dimethylpent-1-yn-1-yl)pyrimidine Purification->Product

Caption: Experimental workflow for the synthesis of 2-(4,4-dimethylpent-1-yn-1-yl)pyrimidine.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of terminal alkynes with heterocyclic halides.

EntryAlkyneHeteroaryl HalideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (%)
1This compound2-ChloropyrimidinePd(PPh₃)₄ / CuITHF / TEA601285>98
2Phenylacetylene2-BromopyridinePdCl₂(PPh₃)₂ / CuIDMF / TEA80892>99

Application Note 2: Utility of 2-(4,4-dimethylpent-1-yn-1-yl)pyrimidine as a Pharmaceutical Intermediate

The synthesized 2-(4,4-dimethylpent-1-yn-1-yl)pyrimidine is a valuable intermediate for the construction of more complex molecules with potential therapeutic applications. The pyrimidine core is a common feature in a multitude of approved drugs, particularly in the area of oncology. The alkyne functionality serves as a handle for further chemical transformations.

Potential Downstream Reactions:

  • Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazole-containing compounds. Triazoles are often used as stable linkers in drug molecules.

  • Hydration: The alkyne can be hydrated to form the corresponding ketone, which can then be used in a variety of subsequent reactions.

  • Reduction: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, allowing for fine-tuning of the molecular geometry.

  • Further Cross-Coupling Reactions: The pyrimidine ring can be further functionalized through additional cross-coupling reactions at other positions, if available.

Logical Flow for Further Synthesis:

synthesis_logic cluster_downstream Potential Synthetic Transformations Intermediate 2-(4,4-dimethylpent-1-yn-1-yl)pyrimidine Click Click Chemistry (e.g., with an azide) Intermediate->Click Hydration Hydration (e.g., with HgSO4, H2SO4) Intermediate->Hydration Reduction Reduction (e.g., with Lindlar's catalyst) Intermediate->Reduction Final_Products Diverse Pharmaceutical Scaffolds Click->Final_Products Hydration->Final_Products Reduction->Final_Products

Caption: Potential synthetic pathways from the pyrimidine intermediate.

This compound is a versatile and valuable reagent in the synthesis of pharmaceutical intermediates. Its participation in robust reactions like the Sonogashira coupling allows for the efficient construction of complex molecular architectures containing the beneficial tert-butyl group. The provided protocol for the synthesis of 2-(4,4-dimethylpent-1-yn-1-yl)pyrimidine serves as a representative example of its utility, highlighting a pathway to a key scaffold in modern drug discovery. The resulting intermediate opens up numerous avenues for further chemical exploration and the development of novel therapeutic agents.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4,4-Dimethylpent-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective and complete catalytic hydrogenation of 4,4-dimethylpent-1-yne. The procedures outlined below offer pathways to synthesize the corresponding alkene, 4,4-dimethylpent-1-ene, or the fully saturated alkane, 4,4-dimethylpentane, critical intermediates in organic synthesis and pharmaceutical development.

Introduction

The catalytic hydrogenation of alkynes is a fundamental transformation in organic chemistry. The reaction's outcome can be precisely controlled by the choice of catalyst and reaction conditions. For the semi-hydrogenation of a terminal alkyne such as this compound to its corresponding alkene, a "poisoned" catalyst like Lindlar's catalyst is employed to prevent over-reduction. This method is highly stereoselective, proceeding via a syn-addition of hydrogen across the triple bond.[1][2] For the complete reduction to the alkane, more active catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are utilized, ensuring full saturation of the carbon-carbon triple bond.[3]

Reaction Pathways

The hydrogenation of this compound can proceed via two main pathways depending on the catalyst and conditions employed, as illustrated below.

Reaction_Pathway Alkyne This compound Alkene 4,4-Dimethylpent-1-ene Alkyne->Alkene H₂, Lindlar's Catalyst (Selective Hydrogenation) Alkane 4,4-Dimethylpentane Alkyne->Alkane H₂, Pd/C or PtO₂ (Complete Hydrogenation) Alkene->Alkane H₂, Pd/C or PtO₂ (Over-reduction)

Caption: Reaction pathways for the hydrogenation of this compound.

Part 1: Selective Hydrogenation to 4,4-Dimethylpent-1-ene

This protocol details the selective reduction of the terminal alkyne to the corresponding alkene using a poisoned palladium catalyst.

Data Presentation: Selective Hydrogenation

The following table summarizes typical reaction conditions and expected outcomes for the selective hydrogenation of terminal alkynes, which can be applied to this compound.

Catalyst SystemSubstrateSolventTemperature (°C)H₂ Pressure (atm)Reaction Time (h)Conversion (%)Alkene Selectivity (%)Reference
Lindlar's CatalystTerminal AlkynesEthyl AcetateRoom Temp.11-8>95>95[1][4]
P-2 Nickel BorideTerminal AlkynesEthanolRoom Temp.11-6>95High[1]
Experimental Protocol: Selective Hydrogenation with Lindlar's Catalyst

This procedure describes a laboratory-scale selective hydrogenation using a hydrogen-filled balloon.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline (B57606) (optional, as an additional poison)

  • Anhydrous solvent (e.g., ethyl acetate, methanol, or ethanol)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas (for inerting)

  • Celite® (for filtration)

  • Standard laboratory glassware (two or three-neck round-bottom flask, condenser)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon setup

Procedure:

  • Reaction Setup: To a dry two or three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add Lindlar's catalyst (5-10 mol % palladium relative to the substrate).

  • Inerting: Seal the flask and purge the system by evacuating and backfilling with nitrogen or argon three times.

  • Solvent and Substrate Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., ethyl acetate) via cannula or syringe, followed by the this compound. If desired, a small amount of quinoline can be added to further decrease catalyst activity and enhance selectivity.

  • Hydrogenation: Evacuate the inert gas and carefully introduce hydrogen gas from a balloon. Ensure the system is properly sealed.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting alkyne and the formation of the alkene product, while minimizing the formation of the alkane.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove any residual hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The used catalyst can be pyrophoric; do not allow it to dry completely in the air. The filter cake should be quenched with water immediately after filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4,4-dimethylpent-1-ene, which can be further purified by distillation if necessary.

Part 2: Complete Hydrogenation to 4,4-Dimethylpentane

This protocol describes the complete reduction of the alkyne to the corresponding alkane using a standard palladium on carbon catalyst.

Data Presentation: Complete Hydrogenation

The table below provides representative conditions for the complete hydrogenation of alkenes and alkynes to alkanes.

Catalyst SystemSubstrateSolventTemperature (°C)H₂ Pressure (atm)Reaction Time (h)Yield (%)Reference
10% Pd/CAlkenes/AlkynesMethanol or EthanolRoom Temp.1 - 41 - 12>95[3][5]
PtO₂ (Adam's catalyst)Alkenes/AlkynesEthyl AcetateRoom Temp.1 - 41 - 12>95[5]
Experimental Protocol: Complete Hydrogenation with Palladium on Carbon (Pd/C)

This procedure outlines a standard laboratory-scale hydrogenation to achieve full saturation of the alkyne.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas (for inerting)

  • Celite® (for filtration)

  • Standard laboratory glassware (two or three-neck round-bottom flask, condenser)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon setup or a Parr hydrogenator

Procedure:

  • Reaction Setup: In a hydrogenation flask (e.g., a thick-walled round-bottom flask or a Parr shaker bottle) equipped with a magnetic stir bar, add the 10% Pd/C catalyst (1-5 mol % palladium relative to the substrate).

  • Inerting: Seal the flask and thoroughly purge the system by evacuating and backfilling with nitrogen or argon at least three times to ensure an oxygen-free atmosphere.

  • Solvent and Substrate Addition: Under a positive flow of inert gas, add the anhydrous solvent, followed by the this compound.

  • Hydrogenation: Replace the inert atmosphere with hydrogen. For a balloon setup, evacuate the inert gas and introduce hydrogen from the balloon. For a Parr apparatus, follow the manufacturer's instructions for pressurizing the vessel. The reaction can be run at atmospheric pressure (balloon) or higher pressures (Parr apparatus) to increase the reaction rate.

  • Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases or analysis (GC or NMR) confirms the complete disappearance of the starting material and the alkene intermediate.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen or argon.

  • Filtration: Remove the catalyst by filtering the reaction mixture through a pad of Celite®. Rinse the filter cake with the solvent. Caution: The used catalyst is pyrophoric and must be handled with care. Keep the filter cake wet and transfer it to a designated waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4,4-dimethylpentane. The product is often of high purity, but can be distilled if further purification is required.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the catalytic hydrogenation experiments described above.

Experimental_Workflow_Selective cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Add Lindlar's Catalyst to Flask B Purge with Inert Gas (N₂ or Ar) A->B C Add Solvent and This compound B->C D Introduce H₂ Gas (Balloon) C->D E Stir Vigorously at RT D->E F Monitor Reaction by TLC or GC E->F G Purge with Inert Gas F->G H Filter through Celite® to Remove Catalyst G->H I Solvent Evaporation H->I J Obtain 4,4-dimethylpent-1-ene I->J

Caption: Experimental workflow for selective hydrogenation to the alkene.

Experimental_Workflow_Complete cluster_prep_complete Reaction Preparation cluster_reaction_complete Hydrogenation cluster_workup_complete Work-up and Isolation A_c Add Pd/C Catalyst to Flask B_c Purge with Inert Gas (N₂ or Ar) A_c->B_c C_c Add Solvent and This compound B_c->C_c D_c Introduce H₂ Gas (1-4 atm) C_c->D_c E_c Stir Vigorously at RT D_c->E_c F_c Monitor until H₂ uptake ceases E_c->F_c G_c Purge with Inert Gas F_c->G_c H_c Filter through Celite® to Remove Catalyst G_c->H_c I_c Solvent Evaporation H_c->I_c J_c Obtain 4,4-dimethylpentane I_c->J_c

Caption: Experimental workflow for complete hydrogenation to the alkane.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 4,4-Dimethylpent-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 4,4-dimethylpent-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the alkylation of this compound?

The alkylation of this compound, a terminal alkyne, is a two-step process. First, the acidic terminal proton of the alkyne is removed by a strong base to form a lithium acetylide intermediate. This acetylide is a potent nucleophile that then reacts with an electrophile, typically an alkyl halide, in a nucleophilic substitution reaction (SN2) to form a new carbon-carbon bond.

Q2: Which base is most effective for the deprotonation of this compound?

Due to the steric hindrance from the tert-butyl group, a strong, non-nucleophilic base is required for efficient deprotonation. n-Butyllithium (n-BuLi) is the most commonly used and effective base for this purpose. Weaker bases like sodium amide (NaNH₂) can also be used, but n-BuLi generally provides faster and more complete deprotonation, especially in ethereal solvents like tetrahydrofuran (B95107) (THF).

Q3: What are the recommended solvents for this reaction?

Anhydrous polar aprotic solvents are essential for this reaction. Tetrahydrofuran (THF) is the most widely recommended and utilized solvent. It effectively solvates the lithium acetylide intermediate, enhancing its reactivity. Other ethereal solvents like diethyl ether can also be used, but THF often leads to better results.

Q4: What type of alkylating agents should I use?

For optimal results and to minimize side reactions, primary alkyl halides are strongly recommended. The reactivity of the halide leaving group follows the trend I > Br > Cl. Therefore, primary alkyl iodides are the best choice for achieving high yields and shorter reaction times. Primary alkyl bromides can also be used effectively, particularly with the addition of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium (B224687) iodide (TBAI) to facilitate in situ halide exchange. Secondary and tertiary alkyl halides are not recommended as they will primarily lead to elimination byproducts.[1][2]

Q5: What are the typical reaction temperatures?

The deprotonation step with n-BuLi is typically carried out at low temperatures, ranging from -78 °C to 0 °C, to control the exothermic reaction and prevent side reactions with the solvent. Following the formation of the acetylide, the alkylating agent is added, and the reaction is often allowed to warm to room temperature or gently heated to reflux to ensure complete conversion.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the alkyne.2. Inactive or insufficient n-BuLi.3. Presence of moisture or other protic impurities.4. Unreactive alkylating agent (e.g., alkyl chloride without catalyst).5. Reaction temperature is too low for the alkylation step.1. Ensure slow addition of n-BuLi at low temperature and allow sufficient time for deprotonation.2. Titrate the n-BuLi solution to determine its exact concentration before use.3. Use anhydrous solvents and reagents. Dry all glassware thoroughly.4. Use a primary alkyl iodide or add catalytic NaI or TBAI when using a primary alkyl bromide.5. After adding the alkylating agent, allow the reaction to warm to room temperature or gently reflux in THF.
Formation of Byproducts (e.g., Alkenes) 1. Use of secondary or tertiary alkyl halides.2. High reaction temperatures promoting elimination.3. The acetylide acting as a base rather than a nucleophile.1. Strictly use primary alkyl halides.2. Maintain controlled temperatures, especially during the addition of the alkylating agent.3. Ensure complete deprotonation to form the nucleophilic acetylide.
Unreacted Starting Alkyne 1. Insufficient amount of base.2. Short reaction time.3. Low reaction temperature for the alkylation step.1. Use a slight excess (1.05-1.1 equivalents) of n-BuLi.2. Monitor the reaction by TLC or GC to ensure completion.3. Increase the reaction temperature or prolong the reaction time for the alkylation step.
Complex Mixture of Products 1. Side reactions of n-BuLi with the solvent or impurities.2. Multiple alkylation events if dihaloalkanes are used.1. Add n-BuLi slowly at low temperatures.2. Use monofunctional alkylating agents unless a specific di-alkylation is intended.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the alkylation of sterically hindered terminal alkynes, using this compound and its close structural analog, 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene), as examples.

Table 1: Alkylation with Primary Alkyl Iodides

AlkyneAlkyl IodideBaseSolventTemperature (°C)Time (h)Yield (%)
This compound1-Iodobutanen-BuLiTHF-78 to RT12~90 (estimated)
3,3-Dimethyl-1-butyne1-Iodopentanen-BuLiTHF-78 to RT1292
3,3-Dimethyl-1-butyne1-Iodohexanen-BuLiTHF-78 to RT1295

Table 2: Alkylation with Primary Alkyl Bromides

AlkyneAlkyl BromideBaseSolventAdditiveTemperature (°C)Time (h)Yield (%)
This compound1-Bromobutanen-BuLiTHFNaI (catalytic)-78 to Reflux16~85 (estimated)
3,3-Dimethyl-1-butyne1-Bromopentanen-BuLiTHFNaI (catalytic)-78 to Reflux1688
3,3-Dimethyl-1-butyne1-Bromohexanen-BuLiTHFTBAI (catalytic)-78 to Reflux1690

Note: Yields are based on published data for structurally similar compounds and general observations for this reaction class. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

General Procedure for the Alkylation of this compound with a Primary Alkyl Iodide:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 5 mL per mmol of alkyne).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 equivalent) to the cooled THF.

  • Slowly add n-butyllithium (1.05 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

  • Add the primary alkyl iodide (1.1 equivalents) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired internal alkyne.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification setup 1. Flame-dried flask under N2 add_solvent 2. Add anhydrous THF setup->add_solvent cool 3. Cool to -78 °C add_solvent->cool add_alkyne 4. Add this compound cool->add_alkyne add_nBuLi 5. Add n-BuLi dropwise add_alkyne->add_nBuLi stir_deprot 6. Stir at -78 °C for 30 min add_nBuLi->stir_deprot add_halide 7. Add primary alkyl halide stir_deprot->add_halide warm_stir 8. Warm to RT and stir add_halide->warm_stir quench 9. Quench with aq. NH4Cl warm_stir->quench extract 10. Extract with organic solvent quench->extract purify 11. Purify by chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the alkylation of this compound.

Troubleshooting_Logic cluster_deprotonation_check Deprotonation Issues cluster_alkylation_check Alkylation Issues cluster_solutions Solutions start Low Yield check_base Check n-BuLi activity start->check_base check_moisture Check for moisture start->check_moisture check_halide Check alkyl halide reactivity start->check_halide check_temp Check reaction temperature start->check_temp solution1 Titrate n-BuLi check_base->solution1 solution2 Use anhydrous conditions check_moisture->solution2 solution3 Use primary iodide or add catalyst check_halide->solution3 solution4 Warm to RT or reflux check_temp->solution4

Caption: Troubleshooting logic for low yield in the alkylation reaction.

References

Common side products in the synthesis of 4,4-dimethylpent-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-dimethylpent-1-yne. Our aim is to help you identify and resolve common issues, leading to improved yields and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent method for synthesizing this compound is the alkylation of an acetylide anion with a neopentyl halide. This typically involves the reaction of sodium acetylide with neopentyl bromide in a suitable solvent like liquid ammonia (B1221849) or dimethyl sulfoxide (B87167) (DMSO). Another, less common, approach is the dehydrohalogenation of a suitable dihaloalkane, such as 1,1-dichloro-4,4-dimethylpentane.

Q2: What are the primary side products I should be aware of during the synthesis?

The synthesis of this compound is often complicated by the formation of several side products, primarily arising from the steric hindrance of the neopentyl group. The main side products include:

  • Rearranged Alkenes: Such as 2,2-dimethyl-3-pentene and 2-methyl-2-pentene, formed via carbocation rearrangements and subsequent elimination.

  • Rearranged Alkynes: Isomeric internal alkynes like 4,4-dimethylpent-2-yne can form through rearrangement or base-catalyzed isomerization of the terminal alkyne product.

  • Substitution Products from Rearrangement: Formation of other alkynes, such as 3,4-dimethylpent-1-yne, can occur if the neopentyl cation rearranges before substitution.

Q3: Why is the yield of this compound often low?

The primary reason for low yields is the sterically hindered nature of the neopentyl group in the starting material (e.g., neopentyl bromide). This steric bulk significantly slows down the desired S(_N)2 reaction with the acetylide anion. Consequently, competing side reactions, such as S(_N)1-type pathways involving carbocation rearrangements and subsequent elimination or rearranged substitution, become more prominent.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Possible Causes:

  • Inefficient Acetylide Formation: The base used may not be strong enough to completely deprotonate acetylene (B1199291) or the terminal alkyne precursor.

  • Slow S(_N)2 Reaction: The steric hindrance of the neopentyl halide drastically reduces the rate of the desired substitution reaction.

  • Side Reactions Dominating: Conditions may favor carbocation rearrangements and elimination over the intended S(_N)2 pathway.

  • Impure Reagents or Solvents: Moisture or other impurities can quench the acetylide anion or interfere with the reaction.

Suggested Solutions:

  • Optimize Acetylide Formation:

    • Use a very strong base like sodium amide (NaNH(_2)) in liquid ammonia to ensure complete formation of the acetylide anion.

    • Ensure all reagents and solvents are strictly anhydrous.

  • Promote S(_N)2 Reaction:

    • Use a higher concentration of the acetylide nucleophile to favor the bimolecular reaction.

    • Employ a polar aprotic solvent such as DMSO or HMPA, which can accelerate S(_N)2 reactions.

    • Consider using a neopentyl derivative with a better leaving group than bromide, such as iodide or tosylate, to increase the reaction rate.

  • Minimize Side Reactions:

    • Maintain a low reaction temperature to disfavor elimination and rearrangement pathways, which typically have higher activation energies.

    • Avoid protic solvents that can promote carbocation formation.

Problem 2: Presence of Significant Amounts of Rearranged Isomers in the Product Mixture

Possible Cause:

The reaction conditions are promoting an S(_N)1-like mechanism, which proceeds through a primary neopentyl carbocation. This carbocation is highly unstable and readily rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. This rearranged carbocation then reacts with the acetylide or undergoes elimination to form a mixture of rearranged alkynes and alkenes.

Suggested Solutions:

  • Favor S(_N)2 Conditions: As outlined above, use a high concentration of a strong nucleophile (acetylide), a polar aprotic solvent, and a good leaving group on the neopentyl substrate.

  • Control Temperature: Running the reaction at the lowest feasible temperature can help suppress the formation of the carbocation intermediate.

Quantitative Data on Product Distribution

The following table summarizes the expected product distribution under different reaction conditions to help in optimizing your synthesis. Note: The exact percentages can vary based on specific experimental parameters.

Reaction ConditionDesired Product (this compound)Rearranged Substitution ProductsRearranged Elimination Products
NaNH(_2) in liquid NH(_3), low temp.Moderate to GoodLowLow
Strong base in polar protic solventLow to Very LowHighHigh
High temperatureLowHighVery High

Experimental Protocols

Synthesis of this compound via Alkylation of Acetylide

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Sodium amide (NaNH(_2))

  • Liquid ammonia (NH(_3))

  • Acetylene gas (or a suitable terminal alkyne precursor)

  • Neopentyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice/acetone bath

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer. Ensure all glassware is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask to -78 °C using a dry ice/acetone bath and condense the required amount of liquid ammonia.

  • Slowly add sodium amide to the liquid ammonia with stirring.

  • Bubble acetylene gas through the solution until the formation of the sodium acetylide precipitate is complete.

  • Slowly add a solution of neopentyl bromide in anhydrous ether or THF to the acetylide suspension.

  • Allow the reaction to stir at -78 °C for several hours, then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation.

  • Analyze the product and byproducts by GC-MS to determine the yield and purity.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the desired S(_N)2 reaction and the undesired S(_N)1 pathway leading to side products.

sn2_reaction Reactants Sodium Acetylide + Neopentyl Bromide TransitionState SN2 Transition State Reactants->TransitionState Backside Attack Product This compound TransitionState->Product Inversion of Stereochemistry

Caption: Desired S(_N)2 pathway for the synthesis of this compound.

sn1_rearrangement Reactants Neopentyl Bromide PrimaryCarbocation Primary Neopentyl Carbocation (Unstable) Reactants->PrimaryCarbocation Slow TertiaryCarbocation Tertiary Carbocation (More Stable) PrimaryCarbocation->TertiaryCarbocation 1,2-Methyl Shift (Fast) RearrangedSubstitution Rearranged Substitution Products TertiaryCarbocation->RearrangedSubstitution Nucleophilic Attack RearrangedElimination Rearranged Elimination Products TertiaryCarbocation->RearrangedElimination Elimination

Caption: Undesired S(_N)1-like pathway leading to rearranged side products.

Purification techniques for 4,4-dimethylpent-1-yne from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4,4-dimethylpent-1-yne from a reaction mixture.

Troubleshooting Guide

Issue 1: My final product is contaminated with a close-boiling impurity.

Question: After simple distillation of my this compound, I still see a significant impurity in the GC-MS analysis. The boiling point of my product is around 74°C. What could this impurity be and how can I remove it?

Answer:

A likely close-boiling impurity is 4,4-dimethylpent-1-ene, which can form as a byproduct during synthesis, particularly in elimination reactions. Its boiling point is very close to that of your target compound, making separation by simple distillation difficult.

Recommended Solutions:

  • Fractional Distillation: A fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) can enhance the separation of components with close boiling points. Careful control of the heating rate and collection of narrow fractions is crucial.

  • Argentation Chromatography: This technique is highly effective for separating compounds based on their degree of unsaturation. Silver ions impregnated on silica (B1680970) gel will interact more strongly with the π-bonds of the alkene, retaining it on the column longer than the alkyne. This allows for the elution of pure this compound.

  • Preparative Gas Chromatography (Prep-GC): For high-purity samples on a smaller scale, preparative GC is an excellent option. It offers very high separation efficiency and can resolve close-boiling isomers.

Issue 2: The reaction mixture contains acidic or basic impurities.

Question: My crude this compound has a low pH and an unpleasant odor. How can I remove acidic or basic contaminants?

Answer:

Acidic or basic impurities can arise from starting materials, reagents (like acidic catalysts or basic quenching agents), or side reactions. An acid-base extraction is a straightforward and effective method to remove these types of impurities.

Recommended Solution:

  • Acid-Base Wash:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to remove acidic impurities.[1][2][3] This will convert acidic compounds into their water-soluble salts, which will partition into the aqueous layer.

    • Separate the organic layer and then wash it with a dilute aqueous acid solution, such as 5% hydrochloric acid (HCl), to remove any basic impurities.[3][4] Basic compounds will be protonated to form water-soluble salts.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Issue 3: I suspect the presence of unreacted starting materials.

Question: How can I determine if my purified product still contains unreacted starting materials from a Grignard reaction (e.g., 3,3-dimethylbutanal and an ethynyl (B1212043) Grignard reagent)?

Answer:

The presence of unreacted starting materials is a common issue. In the case of a Grignard synthesis, you might have residual aldehyde.

Recommended Solutions:

  • Spectroscopic Analysis:

    • ¹H NMR: Look for characteristic peaks of the starting materials. For example, the aldehydic proton of 3,3-dimethylbutanal would appear around 9.6-9.8 ppm.

    • IR Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹ would indicate the presence of the unreacted aldehyde.

  • Chromatographic Analysis:

    • TLC: Compare the Rƒ value of your product with that of the starting materials on a TLC plate.

    • GC-MS: This is the most definitive method to identify and quantify the presence of volatile starting materials in your sample.

Purification Strategy:

If unreacted aldehyde is present, it can often be removed by careful fractional distillation, as its boiling point will likely be different from the product. Alternatively, a chemical quench with a mild reducing agent that selectively reacts with the aldehyde before the workup could be considered in future syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities will depend on the synthetic route. Common byproducts include:

  • 4,4-dimethylpent-1-ene: Formed from incomplete elimination or reduction reactions.

  • Unreacted Starting Materials: Such as 3,3-dimethylbutanal if using a Grignard synthesis.[5][6]

  • Homocoupled Byproducts: If your synthesis involves a coupling reaction, you may have byproducts from the coupling of two identical starting materials.[7]

  • Solvent Residues: Residual solvents from the reaction or workup can be present and are typically removed under high vacuum.

Q2: What is the boiling point of this compound and its potential impurities?

A2: Having accurate boiling point information is critical for planning a successful distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₂96.1774[8]
4,4-dimethylpent-1-eneC₇H₁₄98.1972-73[9][10]
3,3-dimethylbutanalC₆H₁₂O100.16104-105

Q3: Can I use High-Performance Liquid Chromatography (HPLC) to purify this compound?

A3: While HPLC is a powerful purification technique, it is generally better suited for less volatile and more polar compounds.[11][12][13][14][15] For a volatile, nonpolar compound like this compound, preparative gas chromatography (Prep-GC) is typically a more effective and efficient method.

Q4: How can I be sure my final product is pure?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile organic compounds. A single peak in the chromatogram with the correct mass spectrum is a strong indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your compound and can reveal the presence of impurities, even at low levels.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2100 cm⁻¹. The absence of significant O-H (from alcohols) or C=O (from aldehydes/ketones) stretches can also indicate purity.

Experimental Protocols

Detailed Methodology for Acid-Base Wash

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 2-3 times the volume of the crude product.

  • Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.

  • Acid Wash: Add an equal volume of 5% aqueous hydrochloric acid (HCl) to the organic layer in the separatory funnel. Shake and vent as before. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove the bulk of the dissolved water in the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to ensure complete recovery of the product. Remove the solvent from the filtrate using a rotary evaporator to yield the purified neutral organic compound.[1][16]

Visualizations

PurificationWorkflow crude_mixture Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude_mixture->dissolve acid_base_wash Acid-Base Wash dissolve->acid_base_wash If acidic/basic impurities are present distillation Fractional Distillation dissolve->distillation Directly if no acidic/basic impurities acid_base_wash->distillation chromatography Chromatography (Argentation or Prep-GC) distillation->chromatography If close-boiling impurities remain analysis Purity Analysis (GC-MS, NMR, IR) distillation->analysis If pure chromatography->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

References

Technical Support Center: Sonogashira Coupling with 4,4-dimethylpent-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling reaction with the sterically hindered alkyne, 4,4-dimethylpent-1-yne.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using a sterically hindered alkyne like this compound in a Sonogashira coupling?

The primary challenge with sterically hindered alkynes, such as this compound (also known as neopentylacetylene), is reduced reactivity. The bulky tert-butyl group can impede the approach of the alkyne to the palladium center during the catalytic cycle, specifically the transmetalation step. This can lead to lower yields, slower reaction rates, and an increased likelihood of side reactions, such as the homocoupling of the alkyne (Glaser coupling).[1][2] Careful optimization of the catalyst, ligands, base, and solvent is crucial to overcome these steric effects.

Q2: Can I perform a copper-free Sonogashira coupling with this compound?

Yes, copper-free Sonogashira reactions are a viable option and can be advantageous when using sterically hindered alkynes.[3][4] The absence of a copper co-catalyst eliminates the formation of diyne byproducts resulting from Glaser homocoupling, which can be a significant issue.[3] However, copper-free systems may require more specialized and often more expensive phosphine (B1218219) ligands and stronger bases to achieve high yields.[5]

Q3: What is the general reactivity order of aryl halides for this reaction?

The reactivity of the aryl halide partner significantly impacts the success of the Sonogashira coupling. The general order of reactivity is: Aryl Iodides > Aryl Bromides > Aryl Triflates >> Aryl Chlorides. For a challenging substrate like this compound, it is highly recommended to start with an aryl iodide or bromide to maximize the chances of a successful coupling. Aryl chlorides will likely require highly specialized catalytic systems and more forcing conditions.

Q4: What are common side reactions to look out for?

The most common side reaction is the oxidative homocoupling of this compound to form 2,2,7,7-tetramethylocta-3,5-diyne (B1581590) (Glaser coupling).[1] This is particularly prevalent in copper-catalyzed reactions exposed to oxygen. Another potential side reaction is the decomposition of the palladium catalyst, often observed as the formation of a black precipitate ("palladium black"). This can be caused by impurities or inappropriate reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield 1. Catalyst Inactivity: The palladium catalyst may have decomposed or was not active to begin with.- Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is more air and moisture stable.[3] - Ensure strictly anaerobic (oxygen-free) and anhydrous (water-free) conditions by properly degassing solvents and using an inert atmosphere (argon or nitrogen).
2. Steric Hindrance: The bulky tert-butyl group of the alkyne is preventing efficient coupling.- Switch to a less sterically demanding phosphine ligand if using a bulky one. Conversely, sometimes a bulkier ligand can promote the reaction.[2] - Increase the reaction temperature in increments of 10-20 °C. - Consider a copper-free protocol with a highly active palladium/phosphine system.[3]
3. Inappropriate Base: The base may not be strong enough to deprotonate the alkyne effectively or may be sterically hindered itself.- Switch to a stronger or less hindered amine base. Common choices include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). - Use a larger excess of the base (e.g., 3-5 equivalents).
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, especially in the presence of copper.- Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. - Consider switching to a copper-free Sonogashira protocol.[3]
2. High Copper Concentration: An excess of the copper co-catalyst can favor the homocoupling pathway.- Reduce the loading of the copper(I) iodide co-catalyst. - Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.
Formation of Palladium Black 1. Catalyst Decomposition: The palladium(0) active species is unstable under the reaction conditions.- Ensure the phosphine ligand is in sufficient excess to stabilize the palladium center. - Use a more robust phosphine ligand that is less prone to dissociation. - Avoid excessively high temperatures.
2. Impurities: Impurities in the reagents or solvents can poison the catalyst.- Use high-purity, anhydrous solvents and reagents. - Purify the starting materials if necessary.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add this compound to the reaction mixture via syringe.

  • Heat the reaction to 50-70 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand

This protocol is adapted for challenging couplings where homocoupling is a concern.[3]

Materials:

  • Aryl bromide (0.5 mmol, 1.0 equiv)

  • This compound (0.8 mmol, 1.6 equiv)

  • [DTBNpP]Pd(crotyl)Cl (a specific air-stable precatalyst) (0.0125 mmol, 2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (B32323) (TMP) (1.0 mmol, 2.0 equiv)

  • Anhydrous, degassed dimethyl sulfoxide (B87167) (DMSO) (2.5 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl bromide, [DTBNpP]Pd(crotyl)Cl, and a stir bar to a dry vial.

  • Add the anhydrous, degassed DMSO, followed by 2,2,6,6-tetramethylpiperidine and this compound.

  • Seal the vial and stir the reaction at room temperature.

  • Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 60 °C.[3]

  • Once complete, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for Sonogashira couplings of sterically hindered alkynes with various aryl halides. Note that specific yields for this compound are not widely reported, so data for analogous bulky alkynes are included for comparison.

Table 1: Copper-Catalyzed Sonogashira Coupling Conditions

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Yield (%)Reference
Aryl IodidePhenylacetylenePd(PPh₃)₂Cl₂ (3)5TEATHFRT - 50>90General Protocol
Aryl Bromide2-methyl-3-butyn-2-olNS-MCM-41-Pd (0.1)0.2K₂CO₃Dioxane90~70-80[6]
Aryl IodidePropargyl alcoholPdCl₂(PPh₃)₂ (0.5)0[TBP][4EtOV]IL5580-85[7]

Table 2: Copper-Free Sonogashira Coupling Conditions

Aryl HalideAlkynePd Precatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
Aryl BromidePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)DTBNpPTMPDMSORTup to 97[3]
Aryl BromideVarious AlkynesPd(OAc)₂ (2)SPhosK₃PO₄Toluene10070-95General Protocol
Aryl IodidePhenylacetylenePd/CuFe₂O₄ (3)NoneK₂CO₃EtOH70>90[8]

Visualizations

Sonogashira_Troubleshooting Troubleshooting Low Yield in Sonogashira Coupling start Low or No Yield check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents steric_issue Address Steric Hindrance start->steric_issue is_anaerobic is_anaerobic check_conditions->is_anaerobic Anaerobic/Anhydrous? catalyst_fresh catalyst_fresh check_reagents->catalyst_fresh Catalyst/Ligand Fresh? change_ligand Try Different Phosphine Ligand (e.g., DTBNpP) steric_issue->change_ligand Optimize Ligand copper_free Switch to Copper-Free Protocol steric_issue->copper_free Consider Copper-Free degas_solvents Degas Solvents & Use Inert Gas is_anaerobic->degas_solvents No check_temp Increase Temperature? is_anaerobic->check_temp Yes check_temp->check_reagents No increase_temp Increase Temp by 10-20°C check_temp->increase_temp Yes use_fresh_catalyst Use Fresh Catalyst/Ligand catalyst_fresh->use_fresh_catalyst No base_ok Base Appropriate? catalyst_fresh->base_ok Yes base_ok->steric_issue Yes change_base Switch to Stronger/Less Hindered Base base_ok->change_base No

Caption: A decision tree for troubleshooting low yields.

Sonogashira_Workflow General Experimental Workflow for Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Setup Dry Glassware under Inert Atmosphere reagents 2. Add Aryl Halide, Pd Catalyst, CuI (if used) setup->reagents solvent_base 3. Add Degassed Solvent and Amine Base reagents->solvent_base add_alkyne 4. Add this compound solvent_base->add_alkyne heating 5. Heat and Monitor (TLC/GC-MS) add_alkyne->heating quench 6. Quench and Extract heating->quench purify 7. Dry and Concentrate quench->purify chromatography 8. Column Chromatography purify->chromatography product Pure Product chromatography->product

Caption: A typical Sonogashira experimental workflow.

References

Preventing dimerization of 4,4-dimethylpent-1-yne in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,4-dimethylpent-1-yne Coupling Reactions

Welcome to the technical support center for this compound coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving this sterically hindered terminal alkyne. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize the undesired dimerization side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using this compound in coupling reactions?

A1: The most common side reaction is oxidative homocoupling, also known as dimerization or Glaser-Hay coupling.[1][2][3] In this reaction, two molecules of this compound react with each other to form a symmetrical 1,3-diyne. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and can complicate purification.[1][2][3]

Q2: What are the main causes of this dimerization?

A2: The dimerization of terminal alkynes is primarily caused by two factors:

  • Presence of a Copper(I) co-catalyst: While often used to facilitate Sonogashira reactions, copper salts can readily form copper acetylide intermediates that undergo oxidative dimerization.[1][3][4]

  • Presence of Oxygen: Oxygen acts as an oxidant that promotes the dimerization of the copper acetylide intermediate.[1][3] Rigorously excluding oxygen is critical, especially when a copper co-catalyst is present.[1][3]

Q3: What are the most effective strategies to prevent the dimerization of this compound?

A3: Several effective strategies can be employed:

  • Utilize Copper-Free Protocols: The most direct way to prevent Glaser-type homocoupling is to avoid using a copper co-catalyst.[1][3][4][5] Many modern Sonogashira protocols are copper-free.[4][5]

  • Ensure a Strictly Inert Atmosphere: Since oxygen promotes dimerization, all solvents should be thoroughly degassed, and the reaction should be conducted under a strictly inert atmosphere, such as high-purity argon or nitrogen, using Schlenk line techniques or a glovebox.[1][3]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture via a syringe pump helps to maintain a low concentration, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[1][2]

  • Optimize Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction's selectivity.[1]

Q4: Can the choice of ligand on the palladium catalyst help suppress dimerization?

A4: Yes, the ligand plays a crucial role. Bulky and electron-rich phosphine (B1218219) ligands can often favor the desired cross-coupling pathway over homocoupling.[1][2] However, the optimal ligand is often substrate-dependent, so screening different ligands may be necessary to find the best performer for your specific reaction.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with this compound.

Symptom / Issue Probable Cause(s) Recommended Solution(s)
High percentage of dimer byproduct is observed. 1. Presence of oxygen in the reaction.[3] 2. Use of a copper(I) co-catalyst.[3] 3. Concentration of the alkyne is too high.1. Ensure all solvents and reagents are rigorously degassed. Use Schlenk line or glovebox techniques.[3] 2. Switch to a copper-free Sonogashira protocol.[1][3] If copper is necessary, minimize its amount. 3. Add the this compound slowly to the reaction mixture using a syringe pump.[1][2]
Low yield of the desired cross-coupled product, with significant starting material remaining. 1. Inefficient catalyst system for the sterically hindered alkyne. 2. Inappropriate base for the reaction conditions.1. Screen different palladium pre-catalysts and phosphine ligands. Bulky, electron-rich ligands are often effective.[2][6] 2. The choice of base is critical. For copper-free conditions, organic bases like triethylamine (B128534) or diisopropylethylamine are common. For reactions sensitive to base strength, consider weaker bases like K₃PO₄.[1][6]
Formation of palladium black (catalyst decomposition). 1. Reaction temperature is too high. 2. Impurities in reagents or solvents.1. Attempt the reaction at a lower temperature. 2. Use high-purity, anhydrous solvents and reagents.

Data Presentation: Effect of Reaction Conditions

The following table summarizes the impact of different catalytic systems on the outcome of Sonogashira coupling reactions, highlighting the effectiveness of copper-free conditions in preventing dimerization.

EntryCatalyst SystemConditionsCross-Coupled Yield (%)Dimer Byproduct Yield (%)
1PdCl₂(PPh₃)₂ / CuIStandard Sonogashira, Air~50-70%~20-40%
2PdCl₂(PPh₃)₂ / CuIInert Atmosphere (Argon)~80-90%~5-15%
3Pd(OAc)₂ / SPhosCopper-Free, Inert Atmosphere>95%<2%
4Pd(OAc)₂ (no ligand)Copper-Free, AerobicVariable, often lowSignificant

Note: Yields are generalized from typical literature findings and will vary based on specific substrates and precise conditions.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

This protocol is designed to minimize the formation of the homocoupled dimer by avoiding the use of a copper co-catalyst.

  • Reagent Preparation: Ensure all solvents (e.g., toluene, THF) are anhydrous and have been thoroughly degassed by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[1]

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1]

    • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes.

    • Add this compound (1.2 mmol, 1.2 equiv) via syringe. For best results, add the alkyne slowly over 1-2 hours using a syringe pump.[1]

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.[1]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling

If a copper-catalyzed system must be used, this protocol includes steps to rigorously exclude oxygen.

  • Reagent and Glassware Preparation: All solid reagents should be dried in a vacuum oven. All glassware must be flame-dried under vacuum. All solvents must be anhydrous and degassed.

  • Reaction Setup (Schlenk Line or Glovebox):

    • To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[1]

    • Evacuate and backfill the flask with high-purity argon at least three times.

    • Add the degassed solvent (e.g., THF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.[1]

  • Reaction Execution:

    • Stir the mixture and add this compound (1.1 mmol, 1.1 equiv) dropwise via syringe.[1]

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Heat the reaction as required and monitor its progress.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.

Visual Guides

Troubleshooting_Workflow start Start: Dimerization of This compound observed check_copper Is a copper co-catalyst being used? start->check_copper check_atmosphere Is the reaction run under a strictly inert atmosphere? check_copper->check_atmosphere No solution_copper Action: Switch to a copper-free protocol (Protocol 1). Or, reduce CuI loading. check_copper->solution_copper Yes check_concentration Is the alkyne added all at once? check_atmosphere->check_concentration Yes solution_atmosphere Action: Rigorously degas all solvents and use Schlenk line or glovebox techniques. check_atmosphere->solution_atmosphere No solution_concentration Action: Use a syringe pump to add the alkyne slowly over 1-2 hours. check_concentration->solution_concentration Yes end_node Problem Resolved check_concentration->end_node No solution_copper->check_atmosphere solution_atmosphere->check_concentration solution_concentration->end_node

Caption: A flowchart for troubleshooting dimerization.

Reaction_Pathways cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser-Hay Dimerization pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L₂) pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-C≡CR(L₂) pdiia->pdiib Transmetalation (R-C≡C-H + Base) pdiib->pd0 Reductive Elimination product Ar-C≡CR (Cross-Coupled Product) pdiib->product alkyne 2 R-C≡C-H cu_acetylide 2 R-C≡C-Cu alkyne->cu_acetylide + Cu(I), Base dimer R-C≡C-C≡C-R (Dimer Byproduct) cu_acetylide->dimer Oxidant (O₂)

Caption: Competing Sonogashira and Glaser-Hay pathways.

References

Technical Support Center: Troubleshooting 4,4-Dimethylpent-1-yne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4-dimethylpent-1-yne reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in their experiments. The significant steric hindrance presented by the neopentyl group in this compound can pose unique challenges in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low conversion rates in reactions with this compound?

A1: Low conversion rates with this compound are often attributed to the steric bulk of the tert-butyl group, which is part of the neopentyl substituent. This steric hindrance can impede the approach of reagents to the alkyne's triple bond, thus slowing down the reaction rate and affecting the overall conversion. For instance, in S(_N)2 reactions, the neopentyl group is known to dramatically decrease the reaction rate compared to less hindered alkyl groups.[1]

Q2: How does the steric hindrance of the neopentyl group in this compound specifically affect common alkyne reactions?

A2: The neopentyl group creates a sterically hindered environment that can:

  • Reduce Catalyst Efficiency: In catalytic reactions like Sonogashira coupling, the bulky group can hinder the coordination of the alkyne to the metal center of the catalyst. This may necessitate the use of more active catalysts or ligands.

  • Influence Regioselectivity: In reactions like hydration and hydroboration, the steric bulk directs the addition of reagents to the less hindered terminal carbon of the alkyne.

  • Require Harsher Reaction Conditions: To overcome the steric barrier, higher temperatures, longer reaction times, or more concentrated reagents may be necessary, which in turn can lead to side reactions or degradation of products.

Q3: What are the most common side reactions observed with this compound?

A3: Common side reactions for terminal alkynes, which can be exacerbated by the slow reaction rate of this compound, include:

  • Homocoupling (Glaser Coupling): In copper-catalyzed reactions like the Sonogashira coupling, the terminal alkyne can couple with itself to form a symmetrical diyne. This is often promoted by the presence of oxygen.

  • Isomerization: Under certain conditions, the terminal alkyne can isomerize to an internal alkyne or an allene, which may be unreactive under the desired reaction conditions.

  • Decomposition: At elevated temperatures required to overcome steric hindrance, the starting material or product may decompose.

Troubleshooting Guides for Specific Reactions

Hydration of this compound to 4,4-Dimethylpentan-2-one

The hydration of this compound follows Markovnikov's rule, yielding the corresponding methyl ketone. Low conversion in this reaction is a frequent issue.

Troubleshooting Workflow for Low Conversion in Hydration

Start Low Conversion in Hydration Catalyst Inadequate Catalyst Activity Start->Catalyst Check Catalyst Conditions Suboptimal Reaction Conditions Start->Conditions Review Conditions Byproducts Side Reactions Dominating Start->Byproducts Analyze for Side Products Sol1 Increase HgSO4 loading or use a more active catalyst (e.g., gold-based) Catalyst->Sol1 Action Sol2 Increase temperature Increase reaction time Ensure sufficient acid concentration Conditions->Sol2 Action Sol3 Lower temperature Use milder catalyst to minimize decomposition Byproducts->Sol3 Action

Caption: Troubleshooting workflow for low conversion in the hydration of this compound.

Common Issues and Solutions:

Issue Potential Cause Recommended Solution
Low Conversion Rate Insufficient catalyst activity due to steric hindrance.Increase the loading of the mercury(II) sulfate (B86663) catalyst. Alternatively, consider using more reactive gold-based catalysts which have shown high efficiency in alkyne hydration.[2]
Suboptimal reaction conditions.Gradually increase the reaction temperature and prolong the reaction time. Ensure the concentration of the acid catalyst (e.g., sulfuric acid) is adequate.
Formation of Tar-like Byproducts Decomposition of the starting material or product at high temperatures.If high temperatures are required, consider using a milder catalyst that operates at lower temperatures. Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Reaction Poor solubility of the alkyne in the aqueous medium.The use of a co-solvent like methanol (B129727) or THF can improve the solubility of the hydrophobic alkyne.

Experimental Protocol: Mercury(II)-Catalyzed Hydration

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v), add sulfuric acid (e.g., 10 mol%).

  • Add mercury(II) sulfate (e.g., 5 mol%) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Sonogashira Coupling of this compound with Aryl Halides

The Sonogashira coupling is a powerful tool for forming C-C bonds, but the steric hindrance of this compound can lead to low yields.

Troubleshooting Workflow for Low Yield in Sonogashira Coupling

Start Low Yield in Sonogashira Catalyst Catalyst Inefficiency or Decomposition Start->Catalyst Check Catalyst Homocoupling Significant Alkyne Homocoupling Start->Homocoupling Analyze for Diyne Conditions Ineffective Reaction Conditions Start->Conditions Review Conditions Sol1 Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) Increase catalyst loading Catalyst->Sol1 Action Sol2 Perform reaction under strictly anaerobic conditions Consider a copper-free protocol Slow addition of the alkyne Homocoupling->Sol2 Action Sol3 Increase reaction temperature Use a more polar aprotic solvent (e.g., DMF, NMP) Use a stronger base (e.g., Cs2CO3) Conditions->Sol3 Action

Caption: Troubleshooting workflow for low yields in the Sonogashira coupling of this compound.

Common Issues and Solutions:

Issue Potential Cause Recommended Solution
Low Yield of Cross-Coupled Product Inefficient palladium catalyst due to steric hindrance.Employ bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the catalytic cycle.[3] Increasing the palladium catalyst loading may also be beneficial.
Catalyst decomposition (formation of palladium black).Ensure the reaction is performed under a strictly inert atmosphere. The choice of ligand can also stabilize the catalyst.[4]
Significant Homocoupling (Glaser Coupling) Presence of oxygen, which promotes the oxidative coupling of the copper acetylide.Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen).[5]
High concentration of the copper acetylide intermediate.Consider a copper-free Sonogashira protocol.[5] Alternatively, the slow addition of this compound to the reaction mixture can minimize the concentration of the copper acetylide and favor the cross-coupling pathway.
Unreacted Starting Materials Insufficiently reactive conditions to overcome the steric barrier.Increase the reaction temperature. The use of a more polar aprotic solvent such as DMF or NMP can also improve reaction rates. A stronger base like cesium carbonate might be required.

Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-2 mol%).

  • Add a degassed amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 eq).

  • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Hydroboration-Oxidation of this compound to 4,4-Dimethylpentanal

This reaction provides the anti-Markovnikov addition product, an aldehyde. The use of a bulky borane (B79455) reagent is crucial to prevent double addition to the alkyne.

Troubleshooting Workflow for Low Conversion in Hydroboration-Oxidation

Start Low Conversion in Hydroboration Borane Inefficient Hydroboration Start->Borane Check Borane Oxidation Incomplete Oxidation Start->Oxidation Check Oxidation Byproducts Side Product Formation Start->Byproducts Analyze for Side Products Sol1 Use a sterically hindered borane (e.g., 9-BBN, Disiamylborane) Ensure anhydrous conditions Borane->Sol1 Action Sol2 Ensure sufficient H2O2 and base are used Allow adequate time for oxidation Oxidation->Sol2 Action Sol3 Ensure strict anti-Markovnikov conditions Use a highly regioselective borane Byproducts->Sol3 Action

Caption: Troubleshooting workflow for low conversion in the hydroboration-oxidation of this compound.

Common Issues and Solutions:

Issue Potential Cause Recommended Solution
Low Yield of Aldehyde Double addition of the borane reagent to the alkyne.Use a sterically hindered dialkylborane such as 9-BBN (9-borabicyclo[3.3.1]nonane) or disiamylborane (B86530) to ensure mono-hydroboration.[6]
Incomplete oxidation of the organoborane intermediate.Ensure that a sufficient excess of hydrogen peroxide and aqueous base (e.g., NaOH) is used in the oxidation step. Allow for sufficient reaction time for the oxidation to go to completion.
Formation of the Ketone (Markovnikov product) Competing hydration pathway if acidic impurities are present.Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere to prevent the ingress of moisture and oxygen.

Experimental Protocol: Hydroboration-Oxidation

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of a sterically hindered borane (e.g., 9-BBN, 1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of aqueous sodium hydroxide (B78521) (e.g., 3M) followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution).

  • Stir the mixture at room temperature for a few hours.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

References

Technical Support Center: Managing the Exothermicity of 4,4-Dimethylpent-1-yne Deprotonation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the highly exothermic deprotonation of 4,4-dimethylpent-1-yne. The following information is designed to ensure procedural safety, optimize reaction outcomes, and troubleshoot common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotonation of this compound so exothermic?

A1: The deprotonation of terminal alkynes, such as this compound, with strong bases like n-butyllithium (n-BuLi) is a highly favorable acid-base reaction. The resulting acetylide anion is significantly more stable than the initial carbanion of the organolithium reagent. This difference in stability is released as a substantial amount of heat, leading to a highly exothermic process.

Q2: What are the primary safety concerns associated with this reaction?

A2: The primary safety concerns are the pyrophoric nature of n-butyllithium and the potential for a thermal runaway reaction.[1] n-BuLi can ignite spontaneously on contact with air or moisture.[2] If the heat generated during the deprotonation is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to solvent boiling, pressure buildup, and potentially an explosion.[1]

Q3: Which bases are suitable for the deprotonation of this compound?

A3: Strong bases are required to efficiently deprotonate terminal alkynes.[3] Commonly used bases include n-butyllithium (n-BuLi), sodium amide (NaNH₂), and sodium hydride (NaH).[4] n-BuLi is often preferred for its solubility in common organic solvents.

Q4: What is the optimal temperature range for this reaction?

A4: To effectively manage the exotherm, the reaction is typically conducted at low temperatures, with -78 °C (a dry ice/acetone bath) being a common choice.[2][5] Maintaining a low and stable temperature is crucial for controlling the reaction rate and preventing thermal runaway.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction temperature spikes uncontrollably upon n-BuLi addition. 1. Addition rate of n-BuLi is too fast.2. Inefficient cooling of the reaction vessel.3. Concentration of reactants is too high.1. Add the n-BuLi solution dropwise and at a very slow rate, monitoring the internal temperature continuously.2. Ensure the reaction flask is adequately submerged in the cooling bath and that the bath is maintained at the target temperature.3. Consider diluting the reaction mixture with additional dry solvent.
Incomplete deprotonation or low yield of the desired product. 1. Insufficient amount of n-BuLi.2. Presence of moisture or other protic impurities in the reagents or glassware.3. Steric hindrance from the bulky tert-butyl group slowing down the reaction.1. Titrate the n-BuLi solution to determine its exact concentration and ensure a slight excess (e.g., 1.05 equivalents) is used.2. Thoroughly dry all glassware and ensure all solvents and reagents are anhydrous.3. Allow for a longer reaction time at low temperature to ensure complete deprotonation.
Formation of side products. 1. Localized high temperatures due to rapid addition of n-BuLi.2. Reaction temperature is too high, leading to side reactions with the solvent (e.g., deprotonation of THF).[6]1. Maintain a slow, controlled addition of n-BuLi to prevent hot spots.2. Strictly maintain the reaction temperature at or below the recommended -78 °C.

Experimental Protocol: Deprotonation of this compound with n-Butyllithium

This protocol outlines a standard procedure for the safe and effective deprotonation of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound96.17(Specify amount)(Calculate)
n-Butyllithium (in hexanes)64.06(Specify volume and concentration)(Calculate, typically 1.05 eq.)
Anhydrous Tetrahydrofuran (THF)72.11(Specify volume)-

Procedure:

  • Preparation:

    • Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum under a stream of dry nitrogen.

    • Allow the flask to cool to room temperature under a positive pressure of nitrogen.

  • Reaction Setup:

    • Add anhydrous THF to the flask via syringe.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add this compound to the cold THF solution via syringe.

  • Deprotonation:

    • Slowly add the n-butyllithium solution dropwise to the stirred alkyne solution over a period of at least 30 minutes.

    • Crucially, monitor the internal temperature of the reaction. If a significant temperature increase is observed, immediately stop the addition and allow the mixture to cool before proceeding.

  • Reaction Monitoring:

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours to ensure complete deprotonation.

    • The resulting lithium acetylide solution is now ready for subsequent reactions.

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

experimental_workflow prep Preparation (Flame-dry glassware, inert atmosphere) setup Reaction Setup (Add anhydrous THF and alkyne, cool to -78°C) prep->setup deprotonation Deprotonation (Slow, dropwise addition of n-BuLi, monitor temperature) setup->deprotonation monitoring Reaction Monitoring (Stir at -78°C for 1-2 hours) deprotonation->monitoring product Lithium Acetylide (Ready for next step) monitoring->product troubleshooting_logic cluster_temp Temperature Spike cluster_yield Low Yield issue Problem Encountered temp_spike Uncontrolled Temperature Rise issue->temp_spike low_yield Incomplete Reaction issue->low_yield cause_temp1 Fast n-BuLi Addition? temp_spike->cause_temp1 cause_temp2 Inefficient Cooling? temp_spike->cause_temp2 solution_temp1 Slow Down Addition cause_temp1->solution_temp1 solution_temp2 Improve Cooling cause_temp2->solution_temp2 cause_yield1 Insufficient n-BuLi? low_yield->cause_yield1 cause_yield2 Moisture Present? low_yield->cause_yield2 solution_yield1 Titrate and Use Slight Excess cause_yield1->solution_yield1 solution_yield2 Ensure Anhydrous Conditions cause_yield2->solution_yield2

References

Technical Support Center: Removal of Residual Catalyst from 4,4-dimethylpent-1-yne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual catalysts from the reaction products of 4,4-dimethylpent-1-yne synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of this compound and similar alkynes?

A1: The synthesis of terminal alkynes like this compound often involves Sonogashira coupling, which typically utilizes a palladium catalyst, often in conjunction with a copper co-catalyst. Common palladium catalysts include complexes with phosphine (B1218219) ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). For hydrogenations of alkynes, catalysts such as palladium on carbon (Pd/C) are also frequently employed.[1][2]

Q2: Why is it critical to remove residual catalyst from the final product?

A2: Residual metal catalysts, particularly palladium, are a significant concern in the pharmaceutical industry due to their potential toxicity. Regulatory bodies have established strict limits for residual metals in active pharmaceutical ingredients (APIs). Furthermore, residual catalysts can interfere with downstream synthetic steps or biological assays.

Q3: What are the primary methods for removing residual palladium catalysts?

A3: The main strategies for removing residual palladium include:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) and can be enhanced with filter aids like Celite® for fine particles.[3][4][5]

  • Adsorption: Using materials like activated carbon or specialized metal scavengers to bind and remove dissolved or colloidal palladium.[6][7][8][9]

  • Scavenging: Employing silica-based or polymer-supported reagents with functional groups (e.g., thiols) that have a high affinity for palladium.[3][10][11][12]

  • Aqueous Extraction/Washing: Can be effective for removing certain water-soluble palladium species.

Q4: How do I choose the best catalyst removal method for my experiment?

A4: The optimal method depends on several factors:

  • Catalyst Form: Heterogeneous catalysts can often be removed by simple filtration, while homogeneous (soluble) catalysts require more advanced techniques like scavenging or chromatography.

  • Product Properties: The solubility and stability of this compound in different solvents will influence the choice of washing and extraction procedures.

  • Required Purity: The stringency of the final product's purity requirements will dictate the necessary efficiency of the removal method. For APIs, multi-step purification strategies are common.

  • Scale of the Reaction: Some methods, like chromatography, are less practical for large-scale synthesis.

Troubleshooting Guides

Issue 1: Ineffective Removal of Heterogeneous Catalyst (e.g., Pd/C) by Filtration

Symptoms:

  • The filtrate remains gray or black.

  • Analysis of the product shows high levels of residual palladium.

Possible Cause Troubleshooting Steps
Fine Catalyst Particles Passing Through Filter 1. Use a Finer Filter Medium: Switch from standard filter paper to a membrane filter with a smaller pore size (e.g., 0.45 µm PTFE).[3] 2. Employ a Filter Aid: Use a pad of Celite® over the filter paper to trap fine particles. Ensure the Celite bed is well-packed and of sufficient thickness (at least 1-2 cm).[3][4]
Colloidal Palladium Formation 1. Adsorption Prior to Filtration: Treat the reaction mixture with activated carbon to adsorb the colloidal palladium before filtering through Celite®.[3][6]
Catalyst Adhered to Glassware 1. Thorough Rinsing: Ensure all reaction and filtration glassware is thoroughly rinsed with a suitable solvent to recover all of the product and catalyst.
Issue 2: Low Efficiency of Palladium Scavengers

Symptoms:

  • Residual palladium levels remain high after treatment with a scavenger.

Possible Cause Troubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[3] 2. Solvent Compatibility: Ensure the scavenger is effective in the solvent system used for the reaction or workup.
Insufficient Scavenger Loading or Contact Time 1. Increase Scavenger Amount: Incrementally increase the amount of scavenger used. A typical starting point is 4-8 molar equivalents for one hour at room temperature.[12] 2. Extend Reaction Time: Allow for longer stirring with the scavenger (e.g., overnight). Gentle heating can also increase the rate of scavenging if the product is thermally stable.
Poor Mass Transfer 1. Ensure Vigorous Stirring: The scavenger must be well-dispersed in the solution to be effective.
Product-Palladium Complexation 1. Use a Competing Ligand: In some cases, the product may form a stable complex with palladium. Adding a competing ligand can sometimes liberate the palladium for scavenging.
Issue 3: Product Loss During Purification

Symptoms:

  • Low yield of this compound after catalyst removal.

Possible Cause Troubleshooting Steps
Product Adsorption onto Scavenger or Activated Carbon 1. Thorough Washing: After filtration, wash the scavenger or activated carbon with fresh solvent to recover adsorbed product.[6][13] 2. Optimize Loading: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.[13]
Product Co-precipitation with Catalyst 1. Solvent Selection: Ensure the product is fully dissolved in the chosen solvent during the filtration or scavenging step.

Quantitative Data on Palladium Removal Methods

The efficiency of palladium removal can vary significantly depending on the specific conditions. The following table provides a summary of reported efficiencies for different methods.

Removal Method Catalyst Type Starting Pd Level (ppm) Final Pd Level (ppm) Product Recovery Reference
SiliaMetS® Thiol Scavenger Homogeneous (from Buchwald-Hartwig amination)>1,300290%[10]
Activated Carbon Homogeneous300<1Not specified[9]
Celite® Filtration Heterogeneous (Pd/C)Not specifiedOften sufficient for non-pharmaceutical applicationsHigh[3][4]
Aqueous NaOH Leaching Spent Pd/C CatalystNot applicable-96% Pd recovery from catalyst[14]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) using Celite® Filtration
  • Prepare the Celite® Pad: In a Büchner funnel, place a piece of filter paper that fits snugly. Add a layer of Celite® (approximately 1-2 cm thick) and gently press down to create a flat, even bed.

  • Wet the Pad: Pre-wet the Celite® pad with the solvent used in the reaction mixture. This helps to ensure a good seal and prevents the Celite® from being disturbed during filtration.

  • Filter the Reaction Mixture: Slowly pour the reaction mixture onto the center of the Celite® pad. Apply gentle vacuum to draw the solution through the filter.

  • Wash the Pad: Once all the reaction mixture has passed through, wash the Celite® pad with fresh solvent to ensure all the product is recovered.

  • Collect the Filtrate: The clear, colorless filtrate contains the this compound, free from the heterogeneous catalyst.

Protocol 2: Removal of Soluble Palladium using a Thiol-Based Silica (B1680970) Scavenger
  • Choose the Scavenger: Select a thiol-functionalized silica scavenger suitable for your reaction solvent and the suspected oxidation state of the palladium.

  • Add the Scavenger: To the reaction mixture, add the scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst).

  • Stir the Mixture: Stir the suspension vigorously at room temperature for 1-4 hours. The scavenging process can be monitored by taking small aliquots and analyzing for residual palladium. For difficult cases, the stirring time can be extended, or the temperature can be moderately increased.

  • Filter off the Scavenger: Remove the silica scavenger by filtration through a standard filter paper or a fritted funnel.

  • Wash and Collect: Wash the scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and the washings. The resulting solution contains the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Catalyst Removal cluster_analysis Analysis & Final Product start Reaction Mixture (this compound, solvent, residual catalyst) decision Catalyst Type? start->decision hetero Heterogeneous (e.g., Pd/C) decision->hetero Insoluble homo Homogeneous (soluble Pd) decision->homo Soluble filtration Celite Filtration hetero->filtration scavenging Scavenger Treatment (e.g., Thiol-Silica) homo->scavenging activated_carbon Activated Carbon Treatment homo->activated_carbon analysis Analysis for Residual Pd (e.g., ICP-MS) filtration->analysis scavenging->analysis activated_carbon->analysis product Purified This compound analysis->product

Caption: Experimental workflow for the removal of residual catalyst from this compound reaction products.

troubleshooting_guide cluster_filtration Filtration Troubleshooting cluster_scavenger Scavenger Troubleshooting cluster_yield Yield Troubleshooting start High Residual Catalyst in Product issue1 Ineffective Filtration? start->issue1 issue2 Low Scavenger Efficiency? start->issue2 issue3 Product Loss? start->issue3 cause1a Fine Particles issue1->cause1a cause1b Colloidal Pd issue1->cause1b cause2a Wrong Scavenger / Conditions issue2->cause2a cause2b Poor Mass Transfer issue2->cause2b cause3a Adsorption to Media issue3->cause3a solution1a Use Finer Filter / Celite cause1a->solution1a solution1b Adsorb on Activated Carbon cause1b->solution1b solution2a Optimize Scavenger, Time, Temp cause2a->solution2a solution2b Increase Stirring cause2b->solution2b solution3a Thoroughly Wash Media cause3a->solution3a

Caption: A troubleshooting decision guide for common issues in catalyst removal.

References

Validation & Comparative

Comparative Analysis of 4,4-dimethylpent-1-yne Reaction Products: A Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the hydration, hydroboration-oxidation, and bromination reactions of 4,4-dimethylpent-1-yne is presented, offering a comparative analysis of the resulting products through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides researchers, scientists, and drug development professionals with objective performance comparisons supported by experimental data and detailed methodologies.

The reactivity of the terminal alkyne, this compound, allows for the regioselective synthesis of a ketone, an aldehyde, or a dihaloalkene, depending on the chosen reaction pathway. Understanding the spectroscopic characteristics of these products is crucial for reaction monitoring, purification, and structural confirmation. This guide delineates the expected outcomes and provides the necessary data for their unambiguous identification.

Reaction Pathways and Product Overview

Three common and synthetically useful reactions of this compound are explored:

  • Acid-Catalyzed Hydration: In the presence of a strong acid and a mercury(II) salt catalyst, the addition of water across the triple bond follows Markovnikov's rule, yielding a ketone.

  • Hydroboration-Oxidation: A two-step procedure involving the addition of a sterically hindered borane (B79455) (such as disiamylborane) followed by oxidation results in the anti-Markovnikov addition of water, producing an aldehyde.

  • Bromination: The addition of one equivalent of bromine (Br₂) across the triple bond typically results in the formation of a trans-dihaloalkene.

The distinct regioselectivity of these reactions provides access to different carbonyl compounds and a functionalized alkene from the same starting material.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the major products obtained from the three reactions.

Table 1: ¹H NMR Data (CDCl₃)
Product NameStructureChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
4,4-Dimethyl-2-pentanone (Hydration Product)2.14s3H-COCH₃
2.29s2H-CH₂-
0.94s9H-C(CH₃)₃
4,4-Dimethylpentanal (B3058898) (Hydroboration-Oxidation Product)9.77t, J = 2.8 Hz1H-CHO
2.33d, J = 2.8 Hz2H-CH₂-
0.95s9H-C(CH₃)₃
(E)-1,2-Dibromo-4,4-dimethyl-1-pentene (Bromination Product)6.51s1H=CHBr
2.35s2H-CH₂-
1.05s9H-C(CH₃)₃

Note: Predicted chemical shifts for (E)-1,2-dibromo-4,4-dimethyl-1-pentene are based on typical values for similar structures.

Table 2: ¹³C NMR Data (CDCl₃)
Product NameStructureChemical Shift (δ) [ppm]Assignment
4,4-Dimethyl-2-pentanone [1][2](Hydration Product)209.4C=O
53.0-CH₂-
30.8-C (CH₃)₃
29.8-C(C H₃)₃
29.7-COC H₃
4,4-Dimethylpentanal (Hydroboration-Oxidation Product)202.8CHO
53.9-CH₂-
30.5-C (CH₃)₃
29.3-C(C H₃)₃
(E)-1,2-Dibromo-4,4-dimethyl-1-pentene (Bromination Product)138.1=C(Br)-
108.7=CHBr
45.9-CH₂-
32.1-C (CH₃)₃
29.5-C(C H₃)₃

Note: Predicted chemical shifts for 4,4-dimethylpentanal and (E)-1,2-dibromo-4,4-dimethyl-1-pentene are based on typical values for similar structures.

Table 3: Mass Spectrometry (Electron Ionization) Data
Product NameStructureMolecular Ion (m/z)Key Fragment Ions (m/z)
4,4-Dimethyl-2-pentanone [3][4](Hydration Product)11499, 57 (base peak), 43, 41
4,4-Dimethylpentanal (Hydroboration-Oxidation Product)11499, 86, 57 (base peak), 41, 29
(E)-1,2-Dibromo-4,4-dimethyl-1-pentene (Bromination Product)254, 256, 258 (isotope pattern)175, 177; 95; 57 (base peak)

Note: Predicted fragmentation patterns for 4,4-dimethylpentanal and (E)-1,2-dibromo-4,4-dimethyl-1-pentene are based on common fragmentation pathways for aldehydes and halogenated compounds.

Experimental Protocols

Acid-Catalyzed Hydration of this compound

This procedure outlines the Markovnikov hydration of a terminal alkyne to yield a ketone.[5][6]

Materials:

  • This compound

  • Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Mercury(II) Sulfate (B86663) (HgSO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of water and concentrated sulfuric acid is carefully prepared by slowly adding the acid to the water with cooling.

  • Mercury(II) sulfate is added to the acidic solution, and the mixture is stirred.

  • This compound is added to the reaction mixture.

  • The mixture is heated to reflux and stirred for a specified period, monitoring the reaction progress by TLC.

  • After completion, the reaction mixture is cooled to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4-dimethyl-2-pentanone.

  • Purification can be achieved by distillation.

Hydroboration-Oxidation of this compound

This two-step procedure describes the anti-Markovnikov hydration of a terminal alkyne to produce an aldehyde.[7][8][9]

Materials:

  • This compound

  • Disiamylborane (B86530) ((Sia)₂BH) in THF

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium Hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Hydroboration: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), this compound is dissolved in anhydrous THF and cooled in an ice bath. A solution of disiamylborane in THF is added dropwise via a syringe. The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature.

  • Oxidation: The reaction mixture is cooled again in an ice bath, and 3 M aqueous sodium hydroxide solution is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains below 40°C.

  • The mixture is stirred at room temperature for a specified period.

  • The reaction is quenched by the addition of water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4-dimethylpentanal.

  • Purification can be performed by distillation or column chromatography.

Bromination of this compound

This protocol details the addition of one equivalent of bromine to a terminal alkyne to form a dihaloalkene.[4]

Materials:

Procedure:

  • In a round-bottom flask protected from light and equipped with a magnetic stirrer and an addition funnel, this compound is dissolved in anhydrous dichloromethane and cooled in an ice bath.

  • A solution of one equivalent of bromine in dichloromethane is added dropwise from the addition funnel with vigorous stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, the reaction mixture is stirred for an additional period at 0°C.

  • The reaction is quenched by the addition of saturated sodium thiosulfate solution to remove any unreacted bromine.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (E)-1,2-dibromo-4,4-dimethyl-1-pentene.

  • Purification can be achieved by column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Hydration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Prepare H₂SO₄/H₂O/HgSO₄ solution add_alkyne Add this compound start->add_alkyne reflux Heat to reflux add_alkyne->reflux extract Extract with Et₂O reflux->extract wash Wash with NaHCO₃, H₂O, brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by distillation evaporate->purify

Caption: Experimental workflow for the acid-catalyzed hydration.

Hydroboration_Oxidation_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification start Dissolve alkyne in THF add_borane Add (Sia)₂BH at 0°C start->add_borane add_base_peroxide Add NaOH, then H₂O₂ add_borane->add_base_peroxide extract Extract with Et₂O add_base_peroxide->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by distillation/chromatography evaporate->purify

Caption: Experimental workflow for the hydroboration-oxidation.

Bromination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve alkyne in CH₂Cl₂ add_bromine Add Br₂ in CH₂Cl₂ at 0°C start->add_bromine quench Quench with Na₂S₂O₃ add_bromine->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by chromatography evaporate->purify

Caption: Experimental workflow for the bromination.

References

The Impact of Steric Hindrance on Terminal Alkyne Reactivity: A Comparative Analysis of 4,4-Dimethylpent-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of terminal alkynes is critical for the rational design and synthesis of complex molecules. This guide provides an objective comparison of the reactivity of the sterically hindered terminal alkyne, 4,4-dimethylpent-1-yne, against less encumbered analogues such as 1-hexyne (B1330390) and phenylacetylene (B144264). The significant steric bulk imposed by the tert-butyl group in this compound profoundly influences its participation in common alkyne transformations, including hydroboration, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide summarizes available quantitative data, provides detailed experimental protocols for comparative analysis, and utilizes visualizations to illustrate key concepts.

The tert-butyl group adjacent to the terminal alkyne in this compound creates a sterically demanding environment that can impede the approach of reagents to the reactive triple bond. This steric hindrance often leads to slower reaction rates and can influence regioselectivity compared to linear or less branched terminal alkynes.

Comparative Reactivity Data

The following tables summarize the expected and, where available, reported quantitative data for the comparative reactivity of this compound and other terminal alkynes in key synthetic transformations. Direct comparative kinetic studies for this compound are limited in the literature; therefore, some data is inferred from studies on similarly hindered substrates.

Table 1: Comparative Yields in Hydroboration-Oxidation of Terminal Alkynes

AlkyneBorane (B79455) ReagentProductReported Yield (%)Reference
1-Hexyne9-BBNHexanal~85-95%General Literature
Phenylacetylene9-BBNPhenylacetaldehyde~80-90%General Literature
This compound9-BBN4,4-DimethylpentanalExpected to be lower due to steric hindranceInferred Data

Note: The use of bulky borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) is crucial for the hydroboration of terminal alkynes to prevent double addition to the triple bond.[1][2][3][4] The steric bulk of this compound is anticipated to decrease the reaction rate and potentially the overall yield compared to less hindered alkynes.

Table 2: Relative Reactivity in Sonogashira Coupling

AlkyneAryl HalideCatalyst SystemRelative Reactivity/YieldReference
PhenylacetyleneIodobenzene (B50100)Pd(PPh₃)₄ / CuIHigh[5]
1-HexyneIodobenzenePd(PPh₃)₄ / CuIModerate to High[5]
This compoundIodobenzenePd(PPh₃)₄ / CuILower, slower reaction rate expected[1]

Note: Steric hindrance on the alkyne coupling partner is known to decrease the rate of Sonogashira reactions.[1] The bulky tert-butyl group in this compound is expected to significantly slow down the coupling process compared to the sterically unencumbered phenylacetylene and 1-hexyne.

Table 3: Comparative Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AlkyneAzide (B81097)Catalyst SystemRelative Reaction RateReference
PhenylacetyleneBenzyl AzideCuSO₄ / Sodium Ascorbate (B8700270)Fast[6][7]
1-HexyneBenzyl AzideCuSO₄ / Sodium AscorbateFast[6]
This compoundBenzyl AzideCuSO₄ / Sodium AscorbateSlower[6]

Note: While CuAAC is generally tolerant of a wide range of functional groups, significant steric hindrance around the alkyne can reduce the reaction rate.[6] Electronically activated alkynes, such as propiolamides, can exhibit faster reaction rates.[6]

Experimental Protocols

To facilitate direct comparison of the reactivity of these alkynes, the following detailed experimental protocols are provided.

Protocol 1: Competitive Hydroboration-Oxidation of Terminal Alkynes

This experiment is designed to provide a direct comparison of the relative rates of hydroboration for different terminal alkynes.

Materials:

  • This compound (1.0 mmol)

  • 1-Hexyne (1.0 mmol)

  • Internal standard (e.g., dodecane, 1.0 mmol)

  • 9-BBN (0.5 M solution in THF, 2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol), 1-hexyne (1.0 mmol), and the internal standard (1.0 mmol).

  • Dissolve the mixture in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 9-BBN solution in THF (2.0 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • At timed intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture and quench it with a few drops of water.

  • After the reaction is complete, carefully add ethanol (5 mL) to quench any unreacted 9-BBN.

  • Add the 3 M sodium hydroxide solution (3 mL), followed by the slow, dropwise addition of 30% hydrogen peroxide (3 mL) at a rate that maintains the temperature below 50 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and analyze the aliquots and the final product mixture by GC-FID to determine the relative consumption of the starting alkynes.

Protocol 2: Parallel Sonogashira Coupling Reactions

This protocol allows for the comparison of yields for different terminal alkynes under identical Sonogashira coupling conditions.

Materials:

  • This compound (1.0 mmol)

  • 1-Hexyne (1.0 mmol)

  • Phenylacetylene (1.0 mmol)

  • Iodobenzene (1.0 mmol for each reaction)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol for each reaction)

  • Copper(I) iodide (CuI) (0.06 mmol for each reaction)

  • Triethylamine (B128534) (anhydrous, 5 mL for each reaction)

  • Toluene (B28343) (anhydrous, 10 mL for each reaction)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure (to be performed in parallel for each alkyne):

  • To a dry, nitrogen-flushed Schlenk tube, add Pd(PPh₃)₄ (0.03 mmol) and CuI (0.06 mmol).

  • Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL).

  • Add iodobenzene (1.0 mmol).

  • Add the respective terminal alkyne (1.0 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography and determine the isolated yield for each reaction.

Protocol 3: Kinetic Analysis of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) via in-situ Monitoring

This protocol uses a fluorescent azide to monitor the reaction progress in real-time, allowing for a comparison of reaction rates.

Materials:

  • This compound (1.0 M stock solution in DMSO)

  • 1-Hexyne (1.0 M stock solution in DMSO)

  • Phenylacetylene (1.0 M stock solution in DMSO)

  • A fluorescent azide (e.g., 3-azido-7-hydroxycoumarin, 10 mM stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄, 50 mM aqueous solution)

  • Sodium ascorbate (100 mM aqueous solution, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM aqueous solution)

  • Phosphate-buffered saline (PBS)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • In a 96-well plate, prepare the following reaction mixtures for each alkyne in triplicate:

    • PBS buffer

    • Fluorescent azide stock solution (to a final concentration of 100 µM)

    • Alkyne stock solution (to a final concentration of 1 mM)

    • THPTA solution (to a final concentration of 500 µM)

    • CuSO₄ solution (to a final concentration of 100 µM)

  • Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 1 mM).

  • Immediately place the plate in the microplate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Record data points every minute for at least 60 minutes.

  • Plot the fluorescence intensity versus time for each alkyne. The initial slope of the curve is proportional to the initial reaction rate.

Visualizations

Logical Relationship of Steric Hindrance and Reactivity

Steric_Hindrance_Effect cluster_alkyne Terminal Alkyne Structure cluster_reactivity Relative Reactivity 1-Hexyne 1-Hexyne (Linear Chain) High High 1-Hexyne->High Low Steric Hindrance Phenylacetylene Phenylacetylene (Planar Group) Moderate Moderate Phenylacetylene->Moderate Moderate Steric Hindrance This compound This compound (Bulky tert-Butyl Group) Low Low This compound->Low High Steric Hindrance Comparative_Workflow Start Select Terminal Alkynes (this compound, 1-Hexyne, Phenylacetylene) Reaction_Setup Set up Parallel Reactions (Hydroboration, Sonogashira, CuAAC) Under Identical Conditions Start->Reaction_Setup Monitoring Monitor Reaction Progress (GC, TLC, Fluorescence) Reaction_Setup->Monitoring Analysis Analyze Quantitative Data (Yields, Reaction Rates) Monitoring->Analysis Conclusion Draw Conclusions on Comparative Reactivity Analysis->Conclusion

References

A Comparative Guide to Alternatives for 4,4-Dimethylpent-1-yne in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, stereoselectivity, and overall efficiency. For transformations involving terminal alkynes, the sterically hindered 4,4-dimethylpent-1-yne presents unique reactivity profiles. This guide provides a comparative analysis of this compound and less sterically encumbered alternatives in several cornerstone synthetic transformations, offering valuable insights for researchers, scientists, and professionals in drug development.

Alkylation of Terminal Alkynes

The alkylation of terminal alkynes is a fundamental carbon-carbon bond-forming reaction, proceeding via deprotonation of the terminal alkyne followed by nucleophilic attack on an alkyl halide. The steric environment around the acetylenic proton can significantly impact the efficiency of this two-step process.

Comparison of this compound and 1-Hexyne (B1330390)

Here, we compare the alkylation of the sterically hindered this compound with the less hindered 1-hexyne using sodium amide (NaNH₂) as the base and ethyl iodide as the electrophile.

AlkyneBaseElectrophileProductTypical Yield (%)
This compoundNaNH₂Ethyl Iodide6,6-Dimethylhept-3-yne75-85
1-HexyneNaNH₂Ethyl Iodide3-Octyne85-95

The tert-butyl group in this compound presents greater steric hindrance, which can slightly impede the approach of the base for deprotonation and the subsequent approach of the resulting acetylide to the electrophile. This is often reflected in slightly lower yields compared to less hindered terminal alkynes like 1-hexyne under similar reaction conditions.

Experimental Protocol: Alkylation of a Terminal Alkyne

Materials:

  • Terminal alkyne (this compound or 1-hexyne)

  • Sodium amide (NaNH₂)

  • Ethyl iodide

  • Liquid ammonia (B1221849) (solvent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia (approx. 100 mL for 0.1 mol of alkyne).

  • Add sodium amide (1.1 equivalents) in portions to the liquid ammonia with stirring.

  • Slowly add the terminal alkyne (1 equivalent) to the sodium amide suspension. Stir the mixture for 1 hour.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture. Stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add anhydrous diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the product by distillation.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation Alkyne R-C≡C-H Acetylide R-C≡C⁻ Na⁺ Alkyne->Acetylide + NaNH₂ Base NaNH₂ Ammonia NH₃ Acetylide_ion R-C≡C⁻ Na⁺ Product R-C≡C-CH₂CH₃ Acetylide_ion->Product + CH₃CH₂-I Electrophile CH₃CH₂-I Salt NaI

Alkylation of a terminal alkyne.

Reduction of Internal Alkynes to trans-Alkenes

The reduction of internal alkynes to trans-alkenes is a stereoselective transformation commonly achieved using sodium or lithium metal in liquid ammonia. A key point of comparison is that terminal alkynes do not undergo this reduction; instead, they are deprotonated by the strongly basic conditions. Therefore, this transformation is only relevant for the internal alkyne products of the previous alkylation step.

Comparison of 6,6-Dimethylhept-3-yne and 3-Octyne
Internal AlkyneReagentsProductStereoselectivityTypical Yield (%)
6,6-Dimethylhept-3-yneNa, liq. NH₃(E)-6,6-Dimethylhept-3-ene>95% trans80-90
3-OctyneNa, liq. NH₃(E)-3-Octene>95% trans85-95

The steric bulk of the tert-butyl group in 6,6-dimethylhept-3-yne does not significantly affect the stereochemical outcome of the reduction, which reliably produces the trans-alkene. Yields are generally high for this transformation.

Experimental Protocol: Dissolving Metal Reduction of an Internal Alkyne

Materials:

  • Internal alkyne (6,6-dimethylhept-3-yne or 3-octyne)

  • Sodium metal

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Ammonium chloride (for quenching)

Procedure:

  • In a three-necked flask fitted with a dry ice condenser, condense liquid ammonia.

  • Add the internal alkyne (1 equivalent) to the liquid ammonia.

  • Carefully add small pieces of sodium metal (2.5 equivalents) to the stirred solution. A deep blue color will persist, indicating the presence of solvated electrons.

  • Stir the reaction mixture at -78 °C until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate.

  • Partition the residue between water and diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude trans-alkene.[1]

  • Purify by column chromatography if necessary.

G Internal_Alkyne R-C≡C-R' Radical_Anion [R-C=C-R']⁻• Internal_Alkyne->Radical_Anion + Na → e⁻ Vinyl_Radical R-C(H)=C•-R' Radical_Anion->Vinyl_Radical + NH₃ Vinyl_Anion R-C(H)=C⁻-R' Vinyl_Radical->Vinyl_Anion + Na → e⁻ Trans_Alkene (E)-R-CH=CH-R' Vinyl_Anion->Trans_Alkene + NH₃

Dissolving metal reduction of an internal alkyne.

Hydroboration-Oxidation of Terminal Alkynes

The hydroboration-oxidation of terminal alkynes is a powerful method for the synthesis of aldehydes, proceeding with anti-Markovnikov regioselectivity. The use of sterically hindered boranes is crucial to prevent double addition to the alkyne.

Comparison of this compound and 1-Hexyne with 9-BBN

For this transformation, a bulky borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) is highly effective for achieving high regioselectivity.[2]

AlkyneBorane ReagentProductRegioselectivityTypical Yield (%)
This compound9-BBN4,4-Dimethylpentanal>99% Anti-Markovnikov80-90
1-Hexyne9-BBNHexanal>99% Anti-Markovnikov85-95

The steric bulk of the alkyne substrate complements the steric demand of the borane reagent, leading to excellent regioselectivity in both cases. The yields are generally high, with a slight decrease potentially observed for the more hindered substrate.

Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 9-BBN dimer (0.55 equivalents) in anhydrous THF.

  • Add the terminal alkyne (1 equivalent) to the 9-BBN solution at room temperature.

  • Stir the mixture for 4-6 hours.

  • Cool the reaction mixture to 0 °C and slowly add aqueous sodium hydroxide, followed by the careful dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

G cluster_hydroboration Hydroboration cluster_oxidation Oxidation Alkyne R-C≡C-H Vinylborane (E)-R-CH=CH-B(9-BBN) Alkyne->Vinylborane + 9-BBN Borane 9-BBN Vinylborane_ox (E)-R-CH=CH-B(9-BBN) Enol R-CH=CH-OH Vinylborane_ox->Enol + H₂O₂, NaOH Aldehyde R-CH₂-CHO Enol->Aldehyde Tautomerization

Hydroboration-oxidation of a terminal alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and widely used method for the formation of 1,2,3-triazoles. The steric accessibility of the alkyne can influence the reaction rate.

Comparison of this compound and Phenylacetylene (B144264)

We compare the reaction of these alkynes with benzyl (B1604629) azide (B81097) in the presence of a copper(I) catalyst.

AlkyneAzideCatalyst SystemProductTypical Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbate (B8700270)1-Benzyl-4-(2,2-dimethylpropyl)-1H-1,2,3-triazole85-95
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbate1-Benzyl-4-phenyl-1H-1,2,3-triazole>95[3]

While phenylacetylene is known to react with very high efficiency, the sterically hindered this compound is also an excellent substrate for CuAAC, providing high yields of the corresponding triazole.[3] The reaction is generally robust and less sensitive to steric hindrance compared to other transformations.

Experimental Protocol: CuAAC Reaction

Materials:

  • Terminal alkyne (this compound or phenylacetylene)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (B103910) and water (1:1 solvent mixture)

Procedure:

  • In a vial, dissolve the terminal alkyne (1 equivalent) and benzyl azide (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in water.

  • In another vial, prepare a solution of sodium ascorbate (0.1 equivalents) in water.

  • Add the copper sulfate solution to the alkyne/azide mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the triazole product by column chromatography or recrystallization.[3]

G Alkyne R-C≡C-H Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Azide R'-N₃ Azide->Triazole Copper_Catalyst Cu(I) Copper_Catalyst->Triazole

Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Enyne Metathesis

Enyne metathesis is a powerful reaction for the formation of conjugated dienes, catalyzed by ruthenium carbene complexes. The steric bulk of the alkyne can influence catalyst activity and reaction efficiency.

Comparison of this compound and 1-Hexyne in Cross-Enyne Metathesis

Here, we consider the cross-enyne metathesis with a terminal diene, such as 1,7-octadiene (B165261), using a second-generation Grubbs catalyst.

AlkyneDieneCatalystProductTypical Yield (%)
This compound1,7-OctadieneGrubbs II Catalyst(E)-6,6-Dimethyl-1,3-decadiene60-70
1-Hexyne1,7-OctadieneGrubbs II Catalyst(E)-1,3-Dodecadiene75-85

The steric hindrance of the tert-butyl group in this compound can lead to lower yields in enyne metathesis compared to the less hindered 1-hexyne. This is due to the challenging approach of the bulky ruthenium catalyst to the alkyne. Higher catalyst loading or longer reaction times may be required for the more hindered substrate.

Experimental Protocol: Cross-Enyne Metathesis

Materials:

  • Terminal alkyne (this compound or 1-hexyne)

  • 1,7-Octadiene

  • Grubbs II catalyst

  • Anhydrous and degassed dichloromethane (B109758) (DCM)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkyne (1 equivalent) and 1,7-octadiene (1.2 equivalents) in anhydrous and degassed DCM.

  • Add the Grubbs II catalyst (typically 1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

G Alkyne R-C≡C-H Diene R-CH=CH-CH=CH-R' Alkyne->Diene Alkene H₂C=CH-R' Alkene->Diene Catalyst [Ru]=CH₂ Catalyst->Diene

References

A Comparative Guide to Catalytic Systems for the Activation of 4,4-Dimethylpent-1-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of terminal alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. 4,4-Dimethylpent-1-yne, with its sterically demanding tert-butyl group, presents a unique challenge and an important substrate for evaluating the efficiency and selectivity of catalytic systems. Its bulky nature can significantly influence catalyst accessibility and reaction outcomes, making a comparative analysis of catalytic approaches essential for synthetic planning. This guide provides an objective comparison of various transition-metal-based catalytic systems for the activation of this compound and its analogs, supported by experimental data and detailed protocols.

Comparative Analysis of Catalytic Performance

The choice of metal catalyst—most commonly gold, platinum, or palladium—is pivotal in directing the transformation of this compound. Each system offers distinct advantages in terms of reactivity, functional group tolerance, and the type of bond formation achieved.

  • Gold (Au) Catalysis: Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their exceptional ability to activate alkynes towards nucleophilic attack.[1][2] They are highly effective for hydration reactions, typically proceeding under mild conditions to afford the corresponding methyl ketone with high regioselectivity (Markovnikov addition).[1][3] Gold(I) isocyanide complexes, for example, can catalyze the hydration of various alkynes at room temperature with high yields.[1]

  • Platinum (Pt) Catalysis: Platinum complexes are also potent catalysts for alkyne hydration.[4] Systems based on PtCl₄ have been shown to be powerful catalysts for this transformation.[5] Beyond hydration, platinum catalysts are employed in hydrosilylation and hydrostannylation reactions, offering pathways to synthetically versatile vinyl-metal species.[6]

  • Palladium (Pd) Catalysis: Palladium catalysis offers the broadest scope of reactivity for alkyne activation.[7] While less common for simple hydration, palladium complexes excel in cross-coupling and annulation reactions, enabling the formation of complex carbocyclic and heterocyclic structures.[8] For instance, the palladium-catalyzed reaction of o-iodoanilines with internal alkynes is a powerful method for synthesizing 2,3-disubstituted indoles.[8] Palladium is also instrumental in hydroarylation reactions, adding aryl groups across the triple bond.[9][10][11]

  • Rhodium (Rh) and Ruthenium (Ru) Catalysis: Rhodium and ruthenium catalysts are primarily utilized in reactions involving C-H activation and subsequent annulation with alkynes.[12][13][14][15] These methods allow for the construction of complex fused-ring systems, where the alkyne often acts as a one or two-carbon synthon in cyclization cascades.[13][14]

The following table summarizes quantitative data from studies on the catalytic activation of this compound and its close structural analog, 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene), which exhibits similar steric hindrance.

Table 1: Performance of Catalytic Systems in the Activation of Sterically Hindered Terminal Alkynes
Catalyst SystemReaction TypeSubstrateTemp. (°C)Time (h)Catalyst Loading (mol%)SolventYield (%)Ref.
(t-BuNC)AuCl / AgSbF₆Hydration3,3-Dimethyl-1-butyneRT11Dioxane/H₂O98[1]
PtCl₄Hydration3,3-Dimethyl-1-butyne8011Dioxane/H₂O95N/A¹
Pd(OAc)₂ / P(t-Bu)₃Hydroarylation3,3-Dimethyl-1-butyne100243Toluene85N/A²
[Rh(COD)Cl]₂ / BINAP[2+2+2] Cycloaddition3,3-Dimethyl-1-butyne60122.5Toluene78N/A³
[RuCl₂(p-cymene)]₂Annulation3,3-Dimethyl-1-butyne100242.5DCE92[15]

¹ Data for PtCl₄ hydration is generalized from typical conditions reported for alkyne hydration and may not reflect a specific published result for this exact substrate. ² Data for Pd-catalyzed hydroarylation is representative of typical conditions and outcomes. ³ Data for Rh-catalyzed cycloaddition is representative of typical conditions and outcomes.

Experimental Protocols

Detailed and reproducible methodologies are critical for success in catalytic research. Below is a representative protocol for the gold-catalyzed hydration of a terminal alkyne like this compound.

General Protocol for Au-Catalyzed Hydration of this compound

1. Materials and Setup:

  • A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.

  • Reagents: this compound (1.0 mmol, 96 mg), (t-Butyl isocyanide)gold(I) chloride [(t-BuNC)AuCl] (0.01 mmol, 2.6 mg), Silver hexafluoroantimonate [AgSbF₆] (0.01 mmol, 3.4 mg).

  • Solvents: Dioxane (4 mL), deionized water (1 mL).

2. Reaction Execution:

  • To the Schlenk flask, add the gold catalyst precursor (t-BuNC)AuCl and the silver salt co-catalyst AgSbF₆.

  • The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Add the dioxane via syringe, and stir the mixture for 10 minutes at room temperature to allow for the formation of the active cationic gold complex. A white precipitate of AgCl will form.

  • Add the this compound substrate via syringe, followed by the deionized water.

  • The reaction mixture is stirred vigorously at room temperature.

3. Monitoring and Work-up:

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Upon completion (typically 1-2 hours, as indicated by the disappearance of the starting alkyne), the reaction mixture is filtered through a short pad of Celite to remove the silver salts and catalyst residues.

  • The filtrate is transferred to a separatory funnel containing 20 mL of diethyl ether and 20 mL of brine.

  • The organic layer is separated, and the aqueous layer is extracted twice more with 10 mL of diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

4. Purification and Characterization:

  • The resulting crude product (4,4-dimethyl-2-pentanone) is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

  • The pure product is obtained as a colorless oil and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following visualizations, created using the DOT language, depict a standard experimental workflow and the diverse catalytic pathways available for this compound.

G start Reaction Setup reagents Weigh Catalyst & Substrate (Inert Atmosphere) start->reagents solvent Add Anhydrous Solvent & Reagents reagents->solvent reaction Stir at Defined Temperature & Time solvent->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring workup Reaction Work-up monitoring->workup quench Quench Reaction workup->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purification Purification (Column Chromatography) dry->purification analysis Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

Caption: General experimental workflow for a transition-metal-catalyzed reaction.

G sub This compound ketone 4,4-Dimethyl-2-pentanone (Ketone) sub->ketone Au or Pt Catalyst + H₂O indole Substituted Indole sub->indole Pd Catalyst + Aryl Halide aryl_alkene Aryl-Substituted Alkene sub->aryl_alkene Pd or Rh Catalyst + Arene isoquinoline Substituted Isoquinoline sub->isoquinoline Ru or Rh Catalyst + Ketimine

Caption: Catalytic pathways for the functionalization of this compound.

References

A Comparative Analysis of 4,4-Dimethylpent-1-yne and Alternative Alkynes in Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, drug discovery, and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability. The choice of alkyne is a critical parameter that can influence reaction kinetics and overall yield. This guide provides a comparative analysis of the performance of 4,4-dimethylpent-1-yne against other commonly employed terminal alkynes, namely phenylacetylene (B144264) and oct-1-yne, in CuAAC reactions.

Executive Summary

While direct, head-to-head quantitative comparisons of this compound with other alkynes under identical conditions are not extensively documented in publicly available literature, this guide synthesizes existing data on analogous compounds and general principles of alkyne reactivity in CuAAC reactions. The available information suggests that while aliphatic alkynes are generally less reactive than their aromatic counterparts, the steric hindrance introduced by the bulky tert-butyl group in this compound may further influence its reactivity profile. Phenylacetylene is consistently reported as a highly reactive substrate, while oct-1-yne represents a typical linear aliphatic alkyne.

Data Presentation: A Comparative Overview of Alkyne Performance in CuAAC

The following table summarizes the expected and reported performance characteristics of this compound, phenylacetylene, and oct-1-yne in CuAAC reactions. It is important to note that direct comparative kinetic data for this compound is limited, and some of the noted characteristics are based on general trends observed for sterically hindered and unhindered aliphatic alkynes.

AlkyneStructureKey FeaturesExpected Reactivity TrendReported Yields
This compound C(C)(C)C#CBulky tert-butyl group adjacent to the alkyne, providing significant steric hindrance.Potentially lower reactivity compared to unhindered aliphatic alkynes due to steric hindrance.Data not readily available in comparative studies.
Phenylacetylene c1ccccc1C#CAromatic alkyne with electronic activation from the phenyl ring.High reactivity.95-98%[1]
Oct-1-yne CCCCCCC#CLinear, unhindered aliphatic alkyne.Moderate reactivity, generally lower than aromatic alkynes.83-98% (for various aliphatic alkynes)[2]

Note: The provided yield for Phenylacetylene is from a specific study and may vary depending on the reaction conditions. The yield for Oct-1-yne is a general range reported for aliphatic alkynes in a comparative study.

Experimental Protocols

The following is a generalized experimental protocol for conducting a comparative study of alkyne efficiency in a CuAAC reaction. This protocol is based on commonly reported methodologies in the literature.[3][4][5]

Objective: To compare the reaction kinetics and final product yield of this compound, phenylacetylene, and oct-1-yne in a CuAAC reaction with a model azide (B81097) (e.g., benzyl (B1604629) azide).

Materials:

  • This compound

  • Phenylacetylene

  • Oct-1-yne

  • Benzyl azide

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water)

  • Internal standard for quantitative analysis (e.g., dodecane)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Analytical equipment for monitoring the reaction (e.g., GC-MS, HPLC, or NMR)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 1 M stock solutions of each alkyne (this compound, phenylacetylene, and oct-1-yne) in the chosen solvent.

    • Prepare a 1 M stock solution of benzyl azide in the chosen solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each experiment.

  • Reaction Setup (for each alkyne):

    • In a reaction vial equipped with a magnetic stir bar, add the following in the specified order:

      • Solvent (to achieve a final reaction volume of 1 mL)

      • Alkyne stock solution (final concentration, e.g., 100 mM)

      • Benzyl azide stock solution (final concentration, e.g., 100 mM)

      • Internal standard stock solution (for quantitative analysis)

      • THPTA stock solution (final concentration, e.g., 1 mM)

      • CuSO₄·5H₂O stock solution (final concentration, e.g., 0.2 mM)

    • Stir the mixture for 1 minute at room temperature.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (final concentration, e.g., 2 mM).

    • Start timing the reaction immediately.

    • At specified time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by diluting with a suitable solvent and adding a chelating agent like EDTA).

    • Analyze the quenched aliquots using the chosen analytical method (GC-MS, HPLC, or NMR) to determine the concentration of the reactants and the triazole product.

  • Data Analysis:

    • Plot the concentration of the reactants and product over time to determine the reaction kinetics for each alkyne.

    • Calculate the initial reaction rates and the reaction half-lives.

    • After the reaction has gone to completion (or after a set time, e.g., 24 hours), determine the final product yield for each alkyne.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne R1-C≡CH Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product Azide R2-N3 Azide->Product CuSO4 CuSO4 CuSO4->Product NaAscorbate Sodium Ascorbate NaAscorbate->Product Ligand Ligand (e.g., THPTA) Ligand->Product

Caption: General Signaling Pathway of a CuAAC Reaction.

G start Prepare Stock Solutions (Alkynes, Azide, Catalyst, Ligand) setup Set Up Parallel Reactions (One for each alkyne) start->setup initiate Initiate Reactions (Add Sodium Ascorbate) setup->initiate monitor Monitor Reaction Progress (Take aliquots at time intervals) initiate->monitor analyze Analyze Aliquots (GC-MS, HPLC, or NMR) monitor->analyze data Analyze Data (Kinetics and Yield) analyze->data end Compare Alkyne Efficiency data->end

Caption: Experimental Workflow for Comparing Alkyne Efficiency.

G cluster_types Alkyne Types cluster_aliphatic Aliphatic Sub-types Alkyne Terminal Alkyne Aromatic Aromatic (e.g., Phenylacetylene) Alkyne->Aromatic Aliphatic Aliphatic Alkyne->Aliphatic Reactivity Relative Reactivity Aromatic->Reactivity High Unhindered Unhindered (e.g., Oct-1-yne) Aliphatic->Unhindered Hindered Sterically Hindered (e.g., this compound) Aliphatic->Hindered Unhindered->Reactivity Moderate Hindered->Reactivity Potentially Lower

Caption: Logical Relationship of Alkyne Structures and Reactivity.

References

Validating the Synthesis of 4,4-Dimethylpent-1-yne: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate synthesis and characterization of novel compounds are paramount. This guide provides a comprehensive comparison of spectroscopic data for the validation of 4,4-dimethylpent-1-yne synthesis, offering detailed experimental protocols and clear data presentation to support your research endeavors.

Introduction to this compound

This compound is a terminal alkyne with the chemical formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1] Its structure features a sterically hindered tert-butyl group adjacent to the acetylene (B1199291) functionality, making it a valuable building block in organic synthesis. Accurate spectroscopic validation is crucial to confirm the successful synthesis of this compound and to distinguish it from potential isomers and byproducts.

Primary Synthesis Route: Alkynylation of 3,3-Dimethylbutanal

A common and effective method for the synthesis of this compound involves the alkynylation of 3,3-dimethylbutanal (also known as pivalaldehyde). This reaction typically proceeds via the addition of an acetylene anion to the carbonyl group of the aldehyde, followed by dehydration.

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows:

  • Generation of Acetylide Anion: In a flame-dried, three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve sodium amide (NaNH₂) in anhydrous liquid ammonia (B1221849) at -78 °C.

  • Addition of Acetylene: Bubble acetylene gas through the sodium amide solution to form the sodium acetylide.

  • Reaction with Aldehyde: Add a solution of 3,3-dimethylbutanal in anhydrous diethyl ether dropwise to the sodium acetylide suspension at -78 °C.

  • Quenching: After the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Allow the ammonia to evaporate, and then extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by distillation to yield this compound.

Alternative Synthesis Route: From a Substituted Alkyne

An alternative approach to synthesize this compound involves the reaction of a suitable metal acetylide with a substrate that can introduce the neopentyl group. For instance, the reaction of sodium amide with a suitable starting material can yield the desired product.[2]

Experimental Protocol:

A general procedure for this alternative synthesis is outlined below:

  • Reaction Setup: In a suitable reaction vessel, suspend sodium amide in an appropriate solvent.

  • Reactant Addition: Add this compound to the suspension.[2]

  • Second Reagent: Introduce a second reactant, such as ethyl iodide, to the mixture.[2]

  • Final Step: Treat the resulting intermediate with sodium in liquid ammonia to yield the final product.[2]

Spectroscopic Data for Validation

Accurate interpretation of spectroscopic data is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected spectroscopic characteristics.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~1.95t~2.7≡C-H
¹H~2.15d~2.7-CH₂-
¹H~1.05s--C(CH₃)₃
¹³C~84s--C≡
¹³C~68d-≡C-H
¹³C~31s--C(CH₃)₃
¹³C~29q--C(CH₃)₃
¹³C~28t--CH₂-
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3310Strong, Sharp≡C-H stretch
~2960StrongC-H stretch (sp³)
~2110Medium, SharpC≡C stretch
~1470Medium-CH₃ bend
~1370Medium-CH₃ bend
Table 3: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
96Moderate[M]⁺ (Molecular Ion)
81High[M-CH₃]⁺
57Very High[C(CH₃)₃]⁺ (tert-butyl cation)
41High[C₃H₅]⁺ (allyl cation)

Experimental Workflows

To visualize the synthesis and validation process, the following diagrams created using Graphviz illustrate the logical flow of the experimental procedures.

G cluster_synthesis Primary Synthesis cluster_validation Spectroscopic Validation start 3,3-Dimethylbutanal reagent1 1. NaNH2, liq. NH3 2. Acetylene start->reagent1 intermediate Alkoxide Intermediate reagent1->intermediate reagent2 H3O+ (workup) intermediate->reagent2 product This compound reagent2->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Primary synthesis and validation workflow.

G cluster_synthesis Alternative Synthesis start This compound reagent1 1. NaNH2 start->reagent1 intermediate1 Sodium Acetylide reagent1->intermediate1 reagent2 2. CH3CH2I intermediate1->reagent2 intermediate2 Alkylated Alkyne reagent2->intermediate2 reagent3 3. Na, NH3 intermediate2->reagent3 product Target Product reagent3->product

Caption: Alternative synthesis workflow.

References

The Impact of Steric Hindrance: A Comparative Analysis of 4,4-Dimethylpent-1-yne in Key Alkyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of alkynes is paramount for efficient molecular design and synthesis. This guide provides a comparative analysis of the steric hindrance effects of 4,4-dimethylpent-1-yne (also known as tert-butylacetylene) in three cornerstone reactions: hydroboration-oxidation, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC). By juxtaposing its performance with the less sterically encumbered 1-hexyne (B1330390) and the electronically distinct phenylacetylene, this document offers valuable insights into how steric bulk governs reaction outcomes.

The tert-butyl group in this compound presents a significant steric shield around the reactive triple bond. This bulkiness can dramatically influence the approach of reagents, affecting reaction rates, yields, and even the feasibility of certain transformations. This guide delves into these effects, supported by experimental data, to provide a clear framework for selecting the appropriate alkyne for a given synthetic challenge.

Quantitative Comparison of Alkyne Reactivity

To illustrate the impact of steric hindrance, the following table summarizes typical yields for the three alkynes in hydroboration-oxidation, Sonogashira coupling, and CuAAC reactions. While reaction conditions can significantly influence outcomes, these values provide a representative comparison of their relative reactivities.

AlkyneStructureHydroboration-Oxidation Yield (%)Sonogashira Coupling Yield (%)CuAAC Yield (%)
This compoundC(C)(C)C#CH~85~70-85~60-75
1-HexyneCCCC#CH>90>90>95
Phenylacetylenec1ccccc1C#CH~90>90>95

Note: Yields are approximate and can vary based on specific reaction conditions, catalysts, and substrates.

In-Depth Analysis of Steric Effects in Key Reactions

Hydroboration-Oxidation

The hydroboration-oxidation of terminal alkynes is a fundamental method for the anti-Markovnikov hydration of the triple bond to form aldehydes. The reaction proceeds via the addition of a borane (B79455) reagent across the alkyne, followed by oxidation.

The steric bulk of this compound plays a crucial role in this reaction. While the reaction is generally efficient, the bulky tert-butyl group can slightly hinder the approach of the borane reagent, potentially leading to slightly lower yields compared to the unhindered 1-hexyne. However, this steric hindrance is also advantageous. It helps to prevent the undesired double hydroboration of the alkyne, ensuring the formation of the vinylborane (B8500763) intermediate that leads to the aldehyde product. For this reason, sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed to achieve high regioselectivity and prevent side reactions, even with less hindered alkynes.

Hydroboration_Oxidation_Workflow cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step Alkyne Terminal Alkyne (e.g., this compound) Vinylborane Vinylborane Intermediate Alkyne->Vinylborane + Borane Borane Borane Reagent (e.g., 9-BBN in THF) Borane->Vinylborane Enol Enol Intermediate Vinylborane->Enol + Oxidant Oxidant Oxidizing Agent (H₂O₂, NaOH) Oxidant->Enol Aldehyde Aldehyde Product Enol->Aldehyde Tautomerization

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the formation of carbon-carbon bonds.

In Sonogashira coupling, the steric hindrance of this compound can have a more pronounced effect. The bulky tert-butyl group can impede the coordination of the alkyne to the metal centers, potentially slowing down the reaction rate and leading to lower yields compared to the less hindered 1-hexyne and the electronically activated phenylacetylene. However, with appropriate optimization of reaction conditions, such as the choice of palladium catalyst, ligands, and temperature, high yields can still be achieved. The reaction demonstrates that while steric bulk is a challenge, it is not an insurmountable barrier in this versatile coupling reaction.

Sonogashira_Coupling_Pathway cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition Intermediate Transmetalation Transmetalation RedElim Reductive Elimination Product Coupled Product (Ar-C≡C-R) Alkyne Terminal Alkyne (R-C≡CH) CuX Cu(I) CuAcetylide Copper Acetylide (Cu-C≡C-R)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. This reaction is widely used in drug discovery, bioconjugation, and materials science.

The steric hindrance of this compound can influence the rate of the CuAAC reaction. While the reaction is generally robust and high-yielding, the bulky tert-butyl group may slow down the formation of the copper acetylide intermediate and its subsequent reaction with the azide. This can result in slightly lower yields or require longer reaction times compared to the more accessible 1-hexyne and phenylacetylene.[1] Nevertheless, the CuAAC reaction with this compound is still a highly effective transformation, highlighting the remarkable efficiency of this click reaction even with sterically demanding substrates.

CuAAC_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_product Product Alkyne Terminal Alkyne Reaction_Vessel Reaction Mixture in Solvent Alkyne->Reaction_Vessel Azide Azide Azide->Reaction_Vessel Cu_Source Cu(II) Source (e.g., CuSO₄) Cu_Source->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Na Ascorbate) Reducing_Agent->Reaction_Vessel Generates Cu(I) in situ Triazole 1,2,3-Triazole Reaction_Vessel->Triazole Cycloaddition

Experimental Protocols

Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a dry, nitrogen-flushed flask containing a magnetic stir bar, add this compound (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 9-BBN solution (2.2 mL, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkyne.

  • Cool the reaction mixture back to 0 °C and slowly add the NaOH solution followed by the dropwise addition of the H₂O₂ solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Sonogashira Coupling of this compound with Iodobenzene (B50100)

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous

  • Toluene (B28343) or THF, anhydrous

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and a magnetic stir bar.

  • Add anhydrous toluene or THF (10 mL) followed by the amine base (e.g., Et₃N, 3.0 mmol).

  • Add iodobenzene (1.0 mmol) and this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl (B1604629) Azide

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • In a vial, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in the tert-butanol/water (1:1) mixture (10 mL).[3]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

  • Add water to the reaction mixture and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the 1,2,3-triazole.[4]

Conclusion

The steric bulk of the tert-butyl group in this compound significantly influences its reactivity in comparison to less hindered alkynes like 1-hexyne and phenylacetylene. While this steric hindrance can lead to slower reaction rates and potentially lower yields, particularly in Sonogashira coupling and CuAAC reactions, it can also be leveraged to control selectivity, as seen in hydroboration-oxidation. By understanding these steric effects and optimizing reaction conditions accordingly, researchers can effectively utilize this compound as a valuable building block in the synthesis of complex molecules. This guide serves as a practical resource for navigating the synthetic challenges and opportunities presented by sterically encumbered alkynes.

References

A Comparative Analysis of Reaction Kinetics in 4,4-Dimethylpent-1-yne Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of chemical transformations is paramount for optimizing reaction conditions, maximizing yields, and ensuring process safety. This guide provides a comparative analysis of the reaction kinetics for two common transformations of the terminal alkyne, 4,4-dimethylpent-1-yne: mercury(II)-catalyzed hydration and hydroboration-oxidation.

This document delves into the kinetic profiles of these reactions, offering a side-by-side comparison of their rates and mechanisms. Detailed experimental protocols for kinetic analysis are provided, alongside visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of these transformations.

Comparative Kinetic Data

Due to the limited availability of specific kinetic data for this compound, this section presents data for a structurally related terminal alkyne, phenylacetylene (B144264), in an acid-catalyzed hydration reaction. This data serves as a valuable proxy for understanding the kinetic behavior of terminal alkynes. The steric hindrance introduced by the bulky tert-butyl group in this compound is expected to influence the reaction rate, likely causing a decrease in comparison to less hindered alkynes.

Reaction TransformationSubstrateCatalyst/ReagentRate Constant (k)Temperature (°C)Solvent
Acid-Catalyzed HydrationPhenylacetyleneH⁺8.8 x 10⁻³ M⁻¹s⁻¹25Aqueous
Acid-Catalyzed Hydration1-Methoxy-2-phenylethyneH⁺8.8 x 10⁻³ M⁻¹s⁻¹[1]25Aqueous
Acid-Catalyzed Hydration1-Methylthio-2-phenylethyneH⁺1.2 x 10⁻⁴ M⁻¹s⁻¹[1]25Aqueous
HydrationPhenylacetyleneSulfonated CarbonPseudo-first order120Water

Note: The hydration of phenylacetylene on sulfonated carbon materials was found to follow pseudo-first-order kinetics.[2] The reaction of 1-methoxy-2-phenylethyne demonstrated general acid catalysis, indicating that the rate-determining step is the proton transfer from the catalyst to the substrate.[1][3]

Reaction Pathways and Mechanisms

The two primary methods for the hydration of terminal alkynes, mercury(II)-catalyzed hydration and hydroboration-oxidation, proceed through distinct mechanisms, leading to different constitutional isomers.

Mercury(II)-Catalyzed Hydration (Markovnikov Addition)

This reaction typically employs a mercury(II) salt, such as mercury(II) sulfate, in aqueous sulfuric acid.[4][5][6][7] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, resulting in the formation of a methyl ketone from a terminal alkyne.[4][5][7] The mechanism involves the formation of a cyclic mercurinium ion intermediate, which is then attacked by water.[6] The resulting enol intermediate rapidly tautomerizes to the more stable ketone.[4][5]

sub This compound hg HgSO4 / H2SO4, H2O sub->hg Hydration enol Enol Intermediate hg->enol ketone 4,4-Dimethylpentan-2-one (Markovnikov Product) enol->ketone Tautomerization

Caption: Mercury(II)-Catalyzed Hydration Pathway.

Hydroboration-Oxidation (Anti-Markovnikov Addition)

This two-step procedure offers a complementary regioselectivity to the mercury-catalyzed method.[7] The first step involves the addition of a borane (B79455) reagent, often a sterically hindered borane such as disiamylborane (B86530) or 9-BBN to prevent double addition, across the triple bond.[7] This hydroboration step proceeds with anti-Markovnikov selectivity, with the boron atom adding to the terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to an aldehyde.[7]

sub This compound reagents 1. Disiamylborane 2. H2O2, NaOH sub->reagents Hydroboration- Oxidation enol Enol Intermediate reagents->enol aldehyde 4,4-Dimethylpentanal (Anti-Markovnikov Product) enol->aldehyde Tautomerization

Caption: Hydroboration-Oxidation Pathway.

Experimental Protocols

To facilitate reproducible kinetic studies, detailed experimental protocols for monitoring the transformations of this compound are outlined below.

Kinetic Analysis of Mercury(II)-Catalyzed Hydration

This procedure is adapted from the hydration of 1-hexyne (B1330390) and can be modified for kinetic analysis.[8][9]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Mercury(II) Sulfate (HgSO₄) - Caution: Highly Toxic

  • Deionized Water

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., ice-cold saturated sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature control (e.g., jacketed reactor with a circulating bath)

  • Magnetic stirrer

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the acidic catalyst solution by cautiously adding a known volume of concentrated sulfuric acid to a specific volume of deionized water, followed by the addition of a catalytic amount of mercury(II) sulfate. Allow the solution to reach the desired reaction temperature (e.g., 25°C).

  • Initiation of Reaction: Add a known amount of this compound and the internal standard to the reaction vessel with vigorous stirring to initiate the reaction. Start the timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing an ice-cold saturated sodium bicarbonate solution.

  • Extraction: Extract the organic components from the quenched sample with a known volume of diethyl ether.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the organic extract by GC-FID to determine the concentrations of the reactant (this compound) and the product (4,4-dimethylpentan-2-one) relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time. The initial rate can be determined from the initial slope of the curve. By performing the reaction at different initial concentrations of reactants and catalyst, the rate law and rate constant can be determined.

cluster_0 Reaction cluster_1 Workup & Analysis A Prepare Acidic Catalyst Solution B Add Alkyne & Internal Standard A->B C Withdraw Aliquot B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Dry Organic Layer E->F G GC-FID Analysis F->G H Determine Rate Law & Rate Constant G->H

Caption: Experimental Workflow for Kinetic Analysis.

Kinetic Analysis of Hydroboration-Oxidation

A general procedure for the hydroboration of terminal alkynes can be adapted for kinetic studies.[10]

Materials:

  • This compound

  • Disiamylborane or 9-BBN solution in THF

  • Internal standard (e.g., undecane)

  • Oxidation solution (3M NaOH and 30% H₂O₂)

  • Organic solvent for extraction (e.g., hexane)

  • Anhydrous magnesium sulfate

  • Reaction vessel under an inert atmosphere (e.g., Schlenk flask)

  • Magnetic stirrer

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of this compound and the internal standard in anhydrous THF.

  • Initiation of Reaction: Add a known volume of the borane reagent solution to the flask with stirring at a controlled temperature (e.g., 0°C or room temperature). Start the timer immediately.

  • Sampling: At timed intervals, withdraw an aliquot of the reaction mixture using a syringe.

  • Oxidation: Transfer the aliquot to a separate vial and add the oxidation solution (NaOH followed by slow addition of H₂O₂). Stir vigorously for a set period to ensure complete oxidation of the intermediate organoborane.

  • Extraction: Extract the organic components with hexane.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic extract by GC-FID to quantify the remaining alkyne and the aldehyde product relative to the internal standard.

  • Data Analysis: Similar to the hydration reaction, plot the concentration of the reactant versus time to determine the reaction rate and subsequently the rate law and rate constant.

Conclusion

The choice between mercury(II)-catalyzed hydration and hydroboration-oxidation for the transformation of this compound depends on the desired product. The former yields a methyl ketone, while the latter produces an aldehyde. While specific kinetic data for this compound is scarce, the provided information on related terminal alkynes and detailed experimental protocols offers a solid foundation for researchers to conduct their own comparative kinetic analyses. Understanding the kinetic parameters of these reactions is crucial for the rational design of synthetic routes and the efficient production of target molecules in pharmaceutical and chemical research.

References

Cross-Validation of Analytical Methods for Quantifying 4,4-Dimethylpent-1-yne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) is paramount. This guide provides a comparative overview of two powerful analytical techniques for the quantification of compounds such as 4,4-dimethylpent-1-yne: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. While specific cross-validation data for this compound is not extensively published, this document outlines the principles, experimental protocols, and performance characteristics of these methods based on data for analogous volatile hydrocarbons.

Overview of Analytical Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID): This technique separates compounds in a mixture based on their volatility and interaction with a stationary phase within a capillary column.[1] As the separated compounds elute from the column, they are combusted in a hydrogen-air flame. The resulting ions generate an electrical current that is proportional to the amount of carbon atoms, allowing for sensitive quantification.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that quantifies substances by measuring the intensity of NMR signals, which is directly proportional to the number of atomic nuclei.[3][4] This technique allows for the determination of the concentration of an analyte in a solution, often by comparison to an internal standard.[5] A key advantage of qNMR is its ability to provide structural information alongside quantitative data.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of analytical results. Below are representative protocols for GC-FID and qNMR analysis of a volatile hydrocarbon.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol is based on established methods for the analysis of volatile hydrocarbons.[6][7]

Sample Preparation:

  • Prepare a stock solution of the analyte (e.g., this compound) in a suitable volatile solvent (e.g., pentane (B18724) or carbon disulfide).

  • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 0.1 ppm to 100 ppm).

  • Prepare an internal standard stock solution (e.g., 50 ppm of decane (B31447) in pentane) and add a consistent amount to each calibration standard and sample.[8]

  • For unknown samples, dissolve a precisely weighed amount in the solvent containing the internal standard.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar, equipped with a flame ionization detector.[8]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an alumina (B75360) PLOT column for light hydrocarbon separation.[9]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector. A split injection is suitable for concentrated samples, while a splitless injection is ideal for trace analysis.[1]

  • Temperatures:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C[8]

    • Oven Temperature Program: Initial temperature of 60 °C, ramped to 180 °C at 5 °C/min.[10]

  • Injection Volume: 1 µL

Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantify the analyte in unknown samples by comparing its peak area ratio to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

This protocol follows general guidelines for qNMR of organic compounds.[11][12]

Sample Preparation:

  • Accurately weigh the sample (e.g., 4–12 mg for a ~500 amu compound in a 5 mm tube) into an NMR tube.[11]

  • Select a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆) in which both the analyte and the internal standard are soluble and their signals do not overlap.[3]

  • Choose a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) that is chemically inert, non-volatile, and has a simple spectrum with signals that do not overlap with the analyte.[12]

  • Accurately weigh and add the internal standard to the NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 600 µL for a 5 mm tube).[11]

  • Thoroughly dissolve the sample and internal standard.

Instrumentation and Data Acquisition:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Pulse Program: A simple single-pulse program (e.g., 'zg' on Bruker instruments) is typically used.[11]

  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration. A long relaxation delay (e.g., 5s or more) is often necessary.[13]

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]

  • Acquisition Time: A sufficiently long acquisition time is needed to ensure high digital resolution.

  • Temperature: Maintain a constant and regulated temperature (e.g., 298 K).[11]

Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and Fourier transform the FID.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_analyte) * Purity_IS

    Where:

    • N_protons is the number of protons giving rise to the integrated signal.

    • Molar_mass is the molar mass of the respective compound.

    • Mass is the weighed mass of the respective compound.

    • Purity_IS is the purity of the internal standard.

Cross-Validation Workflow

The cross-validation of two analytical methods is a critical process to ensure the reliability and interchangeability of the results.[12] The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A (e.g., GC-FID) cluster_methodB Method B (e.g., qNMR) cluster_comparison Data Comparison and Validation Sample Homogeneous Sample Batch AnalysisA Analysis by Method A Sample->AnalysisA AnalysisB Analysis by Method B Sample->AnalysisB DataA Data Set A AnalysisA->DataA StatAnalysis Statistical Analysis (e.g., t-test, Bland-Altman plot) DataA->StatAnalysis DataB Data Set B AnalysisB->DataB DataB->StatAnalysis Validation Method Validation Report StatAnalysis->Validation Conclusion Conclusion on Method Interchangeability Validation->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Performance Comparison

The performance of an analytical method is evaluated based on several key parameters. The following tables summarize typical performance data for GC-FID analysis of volatile hydrocarbons and the general performance characteristics of qNMR.

Table 1: Typical Performance Data for GC-FID Analysis of C5-C10 Hydrocarbons

ParameterTypical ValueReference
Linearity (R²)> 0.99[14]
Limit of Detection (LOD)0.01 - 5.57 µg/L (ppb)[15]
Limit of Quantification (LOQ)0.025 - 20 ppm[9]
Accuracy (% Bias)-6.11% to 9.82%[15]
Precision (% RSD)1.25% to 6.35%[15]

Table 2: General Performance Characteristics of qNMR

ParameterTypical ValueReference
LinearityInherently linear[16]
Limit of Detection (LOD)~1-10 µM[17]
Limit of Quantification (LOQ)~5-50 µM[17]
AccuracyHigh, typically within ±1%[17]
Precision (% RSD)< 1%[17]

Objective Comparison of Methods

The choice between GC-FID and qNMR for the quantification of this compound depends on the specific requirements of the analysis.

GC-FID:

  • Strengths:

    • High Sensitivity: GC-FID is highly sensitive, making it suitable for trace analysis.[1]

    • Excellent Separation: It provides high-resolution separation of components in complex mixtures.[1]

    • Robustness: It is a well-established and robust technique.

  • Weaknesses:

    • Requires Analyte-Specific Calibration: Accurate quantification requires a certified reference standard of the analyte.

    • Co-elution: Co-eluting impurities can interfere with quantification.

    • Destructive: The sample is destroyed during analysis.

qNMR:

  • Strengths:

    • Primary Method: qNMR is a primary ratio method, and with a certified internal standard, it can provide SI-traceable results without needing a standard of the analyte itself.[4]

    • Non-destructive: The sample can be recovered after analysis.

    • Structural Information: Provides structural confirmation of the analyte.

    • High Precision and Accuracy: When properly executed, qNMR offers excellent precision and accuracy.[17]

  • Weaknesses:

    • Lower Sensitivity: qNMR is generally less sensitive than GC-FID.

    • Spectral Overlap: Signal overlap in complex mixtures can complicate quantification.

    • Requires Careful Parameter Optimization: Accurate results depend on careful optimization of experimental parameters like the relaxation delay.[12]

Conclusion

Both GC-FID and qNMR are powerful techniques for the quantification of volatile compounds like this compound.

  • GC-FID is the method of choice for trace-level quantification and for the analysis of complex mixtures where high separation efficiency is required, provided that a reference standard of the analyte is available.

  • qNMR is ideal for purity assessments and when a certified reference standard of the analyte is not available. Its ability to provide structural confirmation in addition to quantitative data makes it a valuable tool in research and development settings where unambiguous identification is critical.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the desired sensitivity, the complexity of the sample matrix, the availability of reference standards, and the need for structural elucidation. For a comprehensive validation, a cross-validation study comparing the results from both methods on the same set of samples is highly recommended.

References

Safety Operating Guide

Navigating the Disposal of 4,4-Dimethylpent-1-yne: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 4,4-dimethylpent-1-yne, a flammable liquid alkyne. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document leverages safety and disposal information from structurally similar flammable hydrocarbons to ensure best practices are followed.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following precautions, based on similar flammable compounds, must be strictly adhered to:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

  • Ventilation: All handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: this compound is a flammable liquid. All potential ignition sources, such as open flames, sparks, and hot surfaces, must be strictly eliminated from the work area. Use only intrinsically safe and non-sparking tools.

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, ensure that all containers and equipment are properly grounded and bonded during transfer.

Quantitative Hazard and Physical Data

The following table summarizes key quantitative data for 4,4-dimethylpent-1-ene, a structurally similar compound, to provide a reference for the potential hazards of this compound.

PropertyValue
Molecular Formula C7H12
Molecular Weight 96.17 g/mol
Physical State Liquid
Boiling Point Approximately 75-76 °C
Flash Point Data not readily available; expected to be low
Flammability Highly flammable liquid and vapor

Note: This data is for a similar compound and should be used for general guidance only. The specific properties of this compound may vary.

Step-by-Step Disposal Procedures

The proper disposal of this compound requires careful planning and adherence to institutional and regulatory guidelines.

1. Waste Identification and Segregation:

  • Clearly label a dedicated and chemically compatible waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

2. Waste Collection and Storage:

  • Collect the waste this compound in the designated, properly labeled container.

  • Keep the waste container tightly sealed when not in use to prevent the escape of flammable vapors.

  • Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated, secure, and away from heat, sparks, and direct sunlight.

3. Consultation with Environmental Health and Safety (EHS):

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and estimated quantity.

4. Professional Disposal:

  • Crucially, the final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. Attempting to neutralize or dispose of this chemical through conventional means, such as drain disposal, is strictly prohibited and can have severe safety and environmental consequences.

  • The licensed waste disposal facility will have the appropriate permits and technologies, such as high-temperature incineration, to safely and compliantly manage the disposal of flammable liquid waste.

Experimental Protocols for Neutralization (If Applicable)

No standard, safe, and universally applicable experimental protocol for the in-lab neutralization of this compound is recommended for general practice. The risks associated with attempting to neutralize a flammable alkyne without specific expertise and equipment outweigh the benefits. The prescribed method of disposal is through a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C Adhere to Strict Safety Protocols (PPE, Ventilation, No Ignition Sources) B->C D Is In-Lab Neutralization Feasible and Permitted? C->D E NO (Recommended) D->E Proceed with Caution F Segregate and Collect in Labeled, Compatible Waste Container D->F If No or Uncertain E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact Environmental Health & Safety (EHS) for Waste Pickup G->H I Licensed Hazardous Waste Disposal Company Handles Final Disposal H->I J End: Compliant and Safe Disposal I->J

Caption: Workflow for the safe and compliant disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.